Pomalidomide-D5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-(3,4,4,5,5-pentadeuterio-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4D2,5D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSMNLNDYGZFPF-XHNMXOBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2C(=O)C3=C(C2=O)C(=CC=C3)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Deuterium-Labeled Pomalidomide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of deuterium-labeled Pomalidomide, a crucial tool in pharmaceutical research and development. Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, can significantly alter a drug's metabolic profile, potentially enhancing its pharmacokinetic properties and therapeutic efficacy. This guide details the synthetic pathways, experimental protocols, and relevant data for the preparation of deuterated Pomalidomide analogs.
Introduction to Pomalidomide and the Rationale for Deuterium Labeling
Pomalidomide is a third-generation immunomodulatory imide drug (IMiD) approved for the treatment of multiple myeloma.[1] It exerts its therapeutic effects through various mechanisms, including anti-angiogenic, anti-proliferative, and immunomodulatory activities.[2] The chiral center at the 3-position of the glutarimide ring is a key structural feature of Pomalidomide and other IMiDs. However, this stereocenter is prone to racemization in vivo, which can complicate the drug's pharmacological profile.
Deuterium labeling at this chiral center can stabilize the individual enantiomers, a concept known as "deuterium-enabled chiral switching" (DECS).[3] This stabilization allows for the investigation of the distinct biological activities of each enantiomer and can lead to the development of drugs with improved therapeutic indices. Furthermore, deuterium labeling at other positions can be used to study the drug's metabolism and pharmacokinetics.
Synthetic Pathways to Deuterium-Labeled Pomalidomide
The synthesis of deuterium-labeled Pomalidomide can be achieved by incorporating deuterium into one of its key precursors: 3-aminopiperidine-2,6-dione or 4-aminophthalic acid. The most direct and well-documented approach involves the use of a deuterated 3-aminopiperidine-2,6-dione intermediate.
General Synthetic Scheme
The overall synthetic strategy involves the condensation of a deuterated 3-aminopiperidine-2,6-dione with a suitable phthalic acid derivative, followed by reduction of a nitro group to the desired amino functionality of Pomalidomide.
References
- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pomalidomide in patients with multiple myeloma: potential impact on the reconstitution of a functional T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-D5: A Deep Dive into its Core Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a third-generation immunomodulatory drug (IMiD), has demonstrated significant therapeutic efficacy in the treatment of relapsed and refractory multiple myeloma. Pomalidomide-D5 is a deuterated analog of pomalidomide. The substitution of hydrogen with deuterium atoms can strategically modify the pharmacokinetic profile of a drug, primarily by slowing its metabolism due to the kinetic isotope effect. This alteration, however, does not change the fundamental pharmacodynamic mechanism of action. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, which is congruous with that of pomalidomide, focusing on its molecular interactions, immunomodulatory effects, and anti-tumor activities.
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
The primary mechanism of action of pomalidomide is centered on its function as a "molecular glue" that repurposes the E3 ubiquitin ligase complex, CRL4^CRBN^. Pomalidomide binds directly to the substrate receptor Cereblon (CRBN), inducing a conformational change that promotes the recruitment of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This binding event leads to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[1][2][3]
The degradation of these transcription factors is a critical event, as they are essential for the survival and proliferation of multiple myeloma cells. The downstream consequences of Ikaros and Aiolos degradation include the downregulation of key myeloma survival factors such as interferon regulatory factor 4 (IRF4) and c-Myc, ultimately leading to cell cycle arrest and apoptosis of malignant plasma cells.[3]
Quantitative Data: Binding Affinities and Degradation Potency
The interaction of pomalidomide with Cereblon and its efficiency in degrading its targets have been quantified in various studies.
| Parameter | Molecule | Value | Cell Line/System | Reference |
| Cereblon Binding (Kd) | Pomalidomide | ~157 nM | Recombinant human CRBN-DDB1 | [4] |
| Cereblon Binding (IC50) | Pomalidomide | ~1-2 µM | U266 myeloma cells (competitive binding) | [5] |
| Ikaros/Aiolos Degradation | Pomalidomide | More potent than lenalidomide | T cells | [6] |
| Anti-proliferative Activity (IC50) | Pomalidomide | 8 µM | RPMI8226 cells | [7] |
| Anti-proliferative Activity (IC50) | Pomalidomide | 10 µM | OPM2 cells | [7] |
Pleiotropic Anti-Tumor Effects
Beyond the direct degradation of Ikaros and Aiolos, pomalidomide exerts a multifaceted anti-tumor effect through immunomodulation and inhibition of angiogenesis.
Immunomodulatory Effects
Pomalidomide significantly enhances the anti-tumor immune response through several mechanisms:
-
T-cell Co-stimulation: By degrading Ikaros and Aiolos, which act as repressors of interleukin-2 (IL-2) transcription, pomalidomide leads to increased IL-2 production.[3] This, in turn, promotes the proliferation and activation of T-cells, enhancing their cytotoxic activity against myeloma cells.
-
NK Cell Activation: Pomalidomide augments the cytotoxic function of Natural Killer (NK) cells, further contributing to the elimination of tumor cells.[8]
-
Cytokine Modulation: Pomalidomide alters the cytokine profile in the tumor microenvironment. It inhibits the production of pro-inflammatory and pro-tumorigenic cytokines such as tumor necrosis factor-alpha (TNF-α), while stimulating the production of anti-inflammatory cytokines like IL-10.[9]
Quantitative Data: Immunomodulatory Activity
| Parameter | Effect | Value | Cell Line/System | Reference |
| T-regulatory Cell Expansion (IC50) | Inhibition | ~1 µM | PBMCs | [10] |
| IL-2 Production (IC50) | Stimulation | 0.02 µM (S-enantiomer) | Activated T cells | [1] |
Anti-Angiogenic Properties
Pomalidomide exhibits potent anti-angiogenic activity, which is crucial for inhibiting tumor growth and metastasis. It achieves this by:
-
Inhibiting Endothelial Cell Proliferation and Migration: Pomalidomide directly affects human umbilical vein endothelial cells (HUVECs), inhibiting their ability to form capillary-like structures.
-
Downregulating Pro-Angiogenic Factors: The drug has been shown to decrease the secretion of key angiogenic factors like vascular endothelial growth factor (VEGF).[11]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway.
Caption: Cereblon binding assay workflow.
Caption: Ikaros/Aiolos degradation assay workflow.
Experimental Protocols
Cereblon Binding Assay (Fluorescence Polarization)
This assay measures the binding of pomalidomide to the Cereblon-DDB1 complex by monitoring changes in the fluorescence polarization of a fluorescently labeled ligand.
-
Reagent Preparation:
-
Purified recombinant human Cereblon (CRBN)/DDB1 complex.
-
Fluorescently labeled pomalidomide or a competitive fluorescent probe.
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 1 mM DTT).
-
Test compound (this compound) serially diluted in assay buffer.
-
-
Assay Procedure:
-
Add CRBN/DDB1 complex to the wells of a microplate.
-
Add the fluorescent probe to all wells.
-
Add serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a suitable plate reader.
-
The displacement of the fluorescent probe by this compound results in a decrease in fluorescence polarization.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The Kd can be derived from the IC50 using the Cheng-Prusoff equation.
-
Ikaros and Aiolos Degradation Assay (Western Blot)
This method is used to quantify the degradation of Ikaros and Aiolos in cells treated with pomalidomide.
-
Cell Culture and Treatment:
-
Culture multiple myeloma cell lines (e.g., MM.1S, U266) in appropriate media.
-
Seed cells at a suitable density and allow them to adhere or stabilize in suspension.
-
Treat cells with varying concentrations of this compound or vehicle control for different time points (e.g., 2, 4, 8, 24 hours).
-
-
Protein Extraction and Quantification:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the Ikaros and Aiolos bands to the loading control.
-
Determine the extent of degradation relative to the vehicle-treated control.
-
HUVEC Tube Formation Assay (Anti-Angiogenesis)
This in vitro assay assesses the anti-angiogenic potential of pomalidomide by measuring its effect on the formation of capillary-like structures by endothelial cells.
-
Preparation:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium.
-
-
Assay Procedure:
-
Harvest HUVECs and resuspend them in a basal medium with reduced serum.
-
Seed the HUVECs onto the solidified Matrigel.
-
Treat the cells with different concentrations of this compound or a vehicle control. A known angiogenesis inhibitor (e.g., Suramin) and a stimulator (e.g., VEGF) can be used as controls.
-
Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
-
Data Acquisition and Analysis:
-
Visualize the formation of tube-like structures using a microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results from this compound-treated wells to the control wells to determine the anti-angiogenic effect.
-
Conclusion
This compound, through the established mechanism of its non-deuterated counterpart, represents a highly effective therapeutic agent for multiple myeloma. Its core mechanism of action, the Cereblon-mediated degradation of Ikaros and Aiolos, triggers a cascade of anti-tumor effects, including direct cytotoxicity, immunomodulation, and anti-angiogenesis. The pleiotropic nature of its activity underscores its clinical utility. The deuteration in this compound is designed to optimize its pharmacokinetic properties, potentially leading to improved clinical outcomes while retaining the potent and multifaceted mechanism of action that defines this class of immunomodulatory drugs. This guide provides a foundational understanding of these mechanisms for professionals engaged in cancer research and drug development.
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK1α and IRF4 are essential and independent effectors of immunomodulatory drugs in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Pomalidomide increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
The Sentinel in the System: A Technical Guide to the Early Research Applications of Pomalidomide-D5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core early research applications of Pomalidomide-D5, the deuterated analogue of the potent immunomodulatory agent, Pomalidomide. Primarily utilized as a crucial tool in bioanalytical and drug metabolism studies, this compound serves as a high-fidelity internal standard for mass spectrometry-based quantification. Its near-identical physicochemical properties to Pomalidomide, coupled with a distinct mass shift, ensure precision and accuracy in pharmacokinetic and pharmacodynamic investigations. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to support its application in a research setting.
Core Concepts: The Role of Deuteration in Drug Research
Deuterium-labeled compounds, such as this compound, are stable, non-radioactive isotopologues of drug molecules. The substitution of hydrogen with deuterium atoms results in a higher atomic mass without significantly altering the chemical reactivity or biological activity of the compound. This mass difference is the cornerstone of its utility in mass spectrometry, allowing it to be distinguished from the unlabeled drug. The primary advantages of using a deuterated internal standard include:
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization process in mass spectrometry, leading to signal suppression or enhancement. As this compound behaves almost identically to Pomalidomide during sample preparation and chromatographic separation, it experiences the same matrix effects, allowing for accurate normalization of the analytical signal.
-
Improved Precision and Accuracy: By accounting for variability in extraction efficiency, injection volume, and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of quantitative bioanalysis.
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to minor variations in experimental conditions.
Mechanism of Action: A Molecular Glue for Targeted Protein Degradation
Pomalidomide, and by extension this compound, functions as a "molecular glue." It binds to the Cereblon (CRBN) E3 ubiquitin ligase complex, a key component of the cell's protein degradation machinery. This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates."[1] Key targets of the Pomalidomide-CRBN complex are the Ikaros family of transcription factors, IKZF1 and IKZF3.[2] The degradation of these factors is central to the anti-proliferative and immunomodulatory effects of Pomalidomide in multiple myeloma.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from early preclinical and clinical research on Pomalidomide.
Table 1: In Vitro Anti-proliferative Activity of Pomalidomide
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| RPMI8226 | Multiple Myeloma | 8 | 48 | |
| OPM2 | Multiple Myeloma | 10 | 48 | |
| H929 | Multiple Myeloma | Varies | 48 | [4] |
| MM.1S | Multiple Myeloma | Varies | - | [3] |
| MM.1R | Multiple Myeloma | Varies | - | [3] |
Table 2: Preclinical Pharmacokinetic Parameters of Pomalidomide
| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Monkey | Oral (Racemate) | - | - | - | - | - | [5] |
| Monkey | IV (S-isomer) | - | - | - | - | - | [5] |
| Monkey | IV (R-isomer) | - | - | - | - | [5] | |
| Mouse | Oral | 100 | - | - | - | - | [6][7] |
Table 3: Human Pharmacokinetic Parameters of Pomalidomide
| Population | Dose (mg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference(s) |
| Healthy Volunteers | 0.5 - 10 | 2 - 3 | Varies | Varies | ~7.5 | [8][9] |
| Multiple Myeloma Patients | 0.5 - 10 | 2 - 3 | Varies | Varies | ~7.5 | [8][9] |
Detailed Experimental Protocols
Protocol 1: Quantification of Pomalidomide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a synthesized methodology based on established bioanalytical methods for Pomalidomide.[10][11][12][13][14]
1. Materials and Reagents:
-
Pomalidomide analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plates
2. Preparation of Stock and Working Solutions:
-
Pomalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve Pomalidomide in a suitable solvent (e.g., DMSO or Methanol).
-
This compound (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Pomalidomide stock solution.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 (v/v) ACN:water mixture to prepare calibration standards and quality control (QC) samples at various concentrations.
-
IS Spiking Solution: Dilute the this compound stock solution to a final concentration of 50 ng/mL in ACN.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, calibration standards, and QC samples into a 96-well plate.
-
Add 150 µL of the IS spiking solution (containing this compound) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Pomalidomide from endogenous plasma components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Pomalidomide: Q1 m/z 274.1 -> Q3 m/z 162.1
-
This compound: Q1 m/z 279.1 -> Q3 m/z 167.1 (Note: Exact m/z will depend on the deuteration pattern).
-
5. Data Analysis:
-
Integrate the peak areas for both Pomalidomide and this compound.
-
Calculate the peak area ratio (Pomalidomide/Pomalidomide-D5).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Pomalidomide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Synthesis of Pomalidomide
1. Reaction Scheme: The synthesis typically involves the condensation of a substituted phthalic anhydride or its derivative with 3-aminopiperidine-2,6-dione. For Pomalidomide, 4-aminophthalic acid derivatives are used.
2. General Procedure:
-
A mixture of an appropriately substituted phthalic anhydride (e.g., 4-nitrophthalic anhydride, which is later reduced to the amine) and 3-aminopiperidine-2,6-dione hydrochloride is heated in a suitable solvent (e.g., acetic acid or dimethylformamide) in the presence of a base (e.g., sodium acetate).
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the product is precipitated by the addition of water.
-
The crude product is collected by filtration and purified by recrystallization or chromatography.
-
If starting with a nitro-substituted phthalic anhydride, a subsequent reduction step (e.g., using catalytic hydrogenation with Pd/C) is required to obtain the final 4-amino product, Pomalidomide.
Conclusion
This compound is an indispensable tool in the early research and development of Pomalidomide. Its role as a stable isotope-labeled internal standard is paramount for the accurate and precise quantification of the drug in biological matrices, which is fundamental to understanding its pharmacokinetic profile. This technical guide provides a foundational understanding of the applications of this compound, its underlying mechanism of action, relevant quantitative data, and detailed experimental protocols to aid researchers in its effective utilization. The provided diagrams and workflows offer a visual representation of the key processes, facilitating a deeper comprehension of the scientific principles at play.
References
- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of pomalidomide anti-tumor response with ACY-241, a selective HDAC6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modeling and simulation to probe the pharmacokinetic disposition of pomalidomide R- and S-enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic profiles of pomalidomide in human plasma simulated with pharmacokinetic data in control and humanized-liver mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Profiles of Pomalidomide in Human Plasma Simulated with Pharmacokinetic Data in Control and Humanized-liver Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic evaluation of pomalidomide for the treatment of myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]
- 13. researchgate.net [researchgate.net]
- 14. doaj.org [doaj.org]
- 15. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 16. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 17. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Pomalidomide-D5: A Technical Guide to Solubility in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Pomalidomide-D5 in various common laboratory solvents. Due to the limited availability of direct solubility data for the deuterated form, this guide leverages data for its non-deuterated analog, Pomalidomide. The minor structural modification in this compound—the substitution of five hydrogen atoms with deuterium—is not expected to significantly alter its fundamental physicochemical properties, including solubility. Therefore, the data presented for Pomalidomide serves as a reliable surrogate for understanding the solubility characteristics of this compound.
Core Solubility Data
The solubility of a compound is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and in vitro assay design. The following table summarizes the available quantitative and qualitative solubility data for Pomalidomide in key laboratory solvents.
| Solvent | Solubility | Concentration (mM) | Temperature | Source |
| Dimethyl Sulfoxide (DMSO) | ~54 mg/mL | ~197.62 mM | 25°C | [1] |
| ~50 mg/mL | ~182.99 mM | Not Specified | [2] | |
| ~15 mg/mL | ~54.9 mM | Not Specified | [3] | |
| Soluble to 100 mM | 100 mM | Not Specified | [4] | |
| Dimethylformamide (DMF) | ~10 mg/mL | ~36.6 mM | Not Specified | [3] |
| Ethanol | Insoluble | Not Applicable | 25°C | [1] |
| Water | Insoluble | Not Applicable | 25°C | [1] |
| Low solubility in all pH solutions (~0.01 mg/mL) | ~0.037 mM | Not Specified | [5] | |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | ~0.51 mM | Not Specified | [3] |
Note: The significant variation in reported DMSO solubility may be attributed to differences in experimental conditions, such as temperature, purity of the compound and solvent, and the method used for determination (e.g., kinetic vs. thermodynamic solubility).
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[6][7] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.
Materials and Equipment:
-
This compound (or Pomalidomide) solid powder
-
Solvent of interest (e.g., DMSO, Ethanol, Water)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended to ensure thermodynamic equilibrium is achieved.[8]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to sediment.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.[8]
-
Alternatively, carefully aspirate the supernatant and filter it through a syringe filter to remove any remaining solid particles.[9]
-
-
Sample Analysis:
-
Carefully dilute an aliquot of the clear, saturated supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in the same solvent.
-
Calculate the concentration of the saturated solution by comparing its analytical response to the standard curve, taking into account the dilution factor. The resulting concentration represents the solubility of the compound in the tested solvent at the specified temperature.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility via the shake-flask method.
Signaling Pathway Considerations
While this guide focuses on the solubility of this compound, it is important for researchers to be aware of its biological mechanism of action. Pomalidomide functions as a molecular glue, binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event induces the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is central to its immunomodulatory and anti-cancer activities.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Pomalidomide | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 5. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
Biological Activities of Pomalidomide-D5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide, a third-generation immunomodulatory drug (IMiD), is a potent therapeutic agent for multiple myeloma.[1][2][3][4] Pomalidomide-D5, its deuterated isotopologue, is primarily utilized in research settings for pharmacokinetic studies.[5][6] This guide provides an in-depth overview of the core biological activities of Pomalidomide, which are presumed to be qualitatively identical for this compound. The primary distinction lies in the potential for altered metabolic stability due to the kinetic isotope effect, which may influence the pharmacokinetic and pharmacodynamic profiles of the deuterated compound.[7][][9] This document outlines the established mechanism of action of Pomalidomide, details relevant experimental protocols for assessing its biological functions, and presents key signaling pathways in a visually accessible format.
Introduction to Pomalidomide and the Role of Deuteration
Pomalidomide is a derivative of thalidomide with enhanced anti-neoplastic and immunomodulatory properties.[4] It is structurally similar to thalidomide and lenalidomide but exhibits greater potency in many biological assays.[10][11] The introduction of deuterium at specific positions in a drug molecule, creating a deuterated isotopologue like this compound, is a strategy employed in drug development to potentially improve the pharmacokinetic profile.[7][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond.[] This phenomenon, known as the kinetic isotope effect, can lead to a longer drug half-life, reduced dosage requirements, and potentially an improved safety profile by altering the formation of metabolites.[][9][12] While specific comparative biological activity data for this compound is not extensively published, its fundamental mechanism of action is expected to mirror that of Pomalidomide.
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
The primary molecular target of Pomalidomide is the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[13][14][15] Pomalidomide acts as a "molecular glue," inducing a conformational change in CRBN that enhances its affinity for specific neosubstrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][13][14][15][16][17][18] This binding event leads to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[17][18]
The degradation of these transcription factors is a critical initiating event that triggers the downstream anti-tumor and immunomodulatory effects of Pomalidomide.[14][19]
Signaling Pathway Diagram
References
- 1. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Pomalidomide in patients with multiple myeloma: potential impact on the reconstitution of a functional T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. dovepress.com [dovepress.com]
- 12. bioscientia.de [bioscientia.de]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 15. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-D5 as a Molecular Glue Degrader: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide, a thalidomide analogue, functions as a potent molecular glue degrader, redirecting the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN) to induce the targeted degradation of neo-substrates. This mechanism is central to its therapeutic efficacy, particularly in the treatment of multiple myeloma. Pomalidomide-D5, a deuterated isotopologue of pomalidomide, serves as a valuable tool in the research and development of this class of drugs, primarily as an internal standard for precise quantification in mass spectrometry-based assays. This technical guide provides an in-depth overview of the mechanism of action of pomalidomide as a molecular glue, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathway and experimental workflows. While the majority of the functional data pertains to pomalidomide, it is widely accepted that the deuterated form, this compound, exhibits the same mechanism of action, with its primary distinction being its utility in analytical applications due to its increased mass.
Introduction to Pomalidomide as a Molecular Glue
Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact. Pomalidomide exemplifies this class of molecules by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2][3] This binding event alters the surface of CRBN, creating a novel interface for the recruitment of "neo-substrate" proteins.[4] The primary targets of the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7]
Upon recruitment to the CRL4^CRBN^ complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome.[8] The degradation of these transcription factors, which are critical for the survival of multiple myeloma cells, leads to downstream anti-proliferative and immunomodulatory effects.[9][10] this compound, being a stable isotope-labeled version of pomalidomide, is presumed to engage in the same molecular interactions and is a critical tool for pharmacokinetic and pharmacodynamic studies.[11][12]
Quantitative Data
The following tables summarize key quantitative data related to the activity of pomalidomide.
Table 1: Binding Affinities and Inhibitory Concentrations
| Parameter | Value | Target/Assay | Cell Line/System | Reference(s) |
| IC50 (TNF-α inhibition) | 13 nM | TNF-α production | [13] | |
| EC50 (IL-2 inhibition) | 8 nM | IL-2 production | [13] | |
| Kd (Pomalidomide-CRBN) | 156.60 nM | Competitive titration | hsDDB1-hsCRBN complex | [11] |
| Kd (Pomalidomide-CRBN) | 12.5 µM | Isothermal Titration Calorimetry (ITC) | C-terminal domain of CRBN | [9] |
| Ki (Pomalidomide-CRBN) | 2.1 µM | Fluorescence Resonance Energy Transfer (FRET) | C-terminal domain of CRBN | [9] |
| IC50 (CRBN Binding) | ~2 µM | Competitive bead binding assay | U266 myeloma cell extracts | [13] |
Table 2: Protein Degradation Kinetics
| Protein | Half-life (with Pomalidomide) | Cell Line | Reference(s) |
| Aiolos (IKZF3) | ~1.5 hours | Primary human T cells (cycloheximide chase) | |
| Ikaros (IKZF1) | ~1.5 hours | Primary human T cells (cycloheximide chase) |
Signaling Pathway and Mechanism of Action
Pomalidomide initiates a cascade of events leading to the degradation of target proteins. This signaling pathway is crucial for its therapeutic effect.
Caption: this compound binds to CRBN, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of IKZF1 and IKZF3.
Experimental Protocols
Detailed methodologies are essential for the accurate study of this compound's activity.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with this compound.
Caption: A stepwise workflow for assessing pomalidomide-induced protein degradation via Western blotting.
Detailed Steps:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on a 4-15% SDS-polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity to determine the relative protein levels.[8]
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to demonstrate the pomalidomide-dependent interaction between CRBN and its neo-substrates.
References
- 1. Pomalidomide(19171-19-8) 1H NMR spectrum [chemicalbook.com]
- 2. pmda.go.jp [pmda.go.jp]
- 3. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes & Protocols for Pomalidomide-D5 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide is a potent immunomodulatory agent used in the treatment of multiple myeloma. Accurate quantification of pomalidomide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Pomalidomide-D5, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variability in sample processing and instrument response.
These application notes provide a comprehensive protocol for the determination of pomalidomide in human plasma using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Pomalidomide certified reference standard
-
This compound certified reference standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Dimethyl sulfoxide (DMSO)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of pomalidomide and this compound by dissolving the appropriate amount of each compound in DMSO.
-
Working Stock Solutions: Prepare working stock solutions by diluting the primary stock solutions in a mixture of acetonitrile and water (e.g., 50:50, v/v).
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate amounts of the pomalidomide working stock solution into blank human plasma. The final concentration of the internal standard (this compound) should be kept constant across all samples.
Sample Preparation (Protein Precipitation)
This protocol outlines a simple and rapid protein precipitation method for sample cleanup.
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions that can be optimized for specific instrumentation.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | A linear gradient can be optimized. A typical starting point is 10% B, increasing to 90% B over 3-5 minutes. |
Mass Spectrometry (MS)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Pomalidomide Transition | m/z 274.2 → 163.1 |
| This compound Transition | m/z 279.2 → 163.1 |
| Collision Energy | To be optimized for the specific instrument, typically in the range of 15-30 eV. |
| Dwell Time | 100-200 ms |
| Source Temperature | 400-550°C |
| IonSpray Voltage | 4500-5500 V |
Data Presentation
The following tables summarize the expected quantitative performance of the method based on published data for pomalidomide assays.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
Table 2: Accuracy and Precision
| Sample Type | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Low QC | 0.3 | Within ±15% | < 15% |
| Medium QC | 50 | Within ±15% | < 15% |
| High QC | 400 | Within ±15% | < 15% |
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| Pomalidomide | Low, Medium, High | > 85% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of pomalidomide.
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Pomalidomide in Human Plasma using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pomalidomide in human plasma. The method utilizes Pomalidomide-D5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The described protocol employs a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in research, drug development, and clinical trial settings. The method has been developed to provide a reliable tool for pharmacokinetic studies and therapeutic drug monitoring of pomalidomide.
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma. It exhibits potent anti-myeloma, anti-angiogenic, and immunomodulatory activities. Accurate quantification of pomalidomide in biological matrices is crucial for pharmacokinetic assessments, dose optimization, and understanding its exposure-response relationship. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a SIL-IS, such as this compound, is the preferred approach for quantitative LC-MS/MS as it closely mimics the analyte's behavior during sample preparation and ionization, thus minimizing analytical variability and improving data quality. This application note provides a comprehensive protocol for the determination of pomalidomide in human plasma using this compound.
Experimental
Materials and Reagents
-
Pomalidomide analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Pomalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve pomalidomide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Pomalidomide Working Solutions: Prepare serial dilutions of the pomalidomide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
A protein precipitation method is employed for the extraction of pomalidomide and this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of the this compound working solution (100 ng/mL).
-
Add 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Pomalidomide | 274.2 | 163.1 | 100 | 25 |
| This compound | 279.2 | 163.1 | 100 | 25 |
Note: Collision energy should be optimized for the specific instrument used.
Caption: Overview of the LC-MS/MS analytical process.
Results and Discussion
Method Validation
The described method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for bioanalytical applications. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity
The method is expected to be linear over a concentration range of 1 to 500 ng/mL for pomalidomide in human plasma. The calibration curve should be constructed by plotting the peak area ratio of pomalidomide to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The coefficient of determination (r²) should be greater than 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated at four QC levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal concentration, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
Table 3: Summary of Quantitative Data from Published Methods
| Parameter | Method 1 (Protein Precipitation) | Method 2 (Liquid-Liquid Extraction)[1][2] | Method 3 (Protein Precipitation)[3] |
| Linearity Range (ng/mL) | 1.0 - 100.6 | 1.99 - 199.8 | 0.1 - 400 |
| LLOQ (ng/mL) | 1.006 | 1.99 | 0.1 |
| Internal Standard | Afatinib | Celecoxib | Not specified |
| Intra-day Precision (%CV) | ≤ 15% | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | ≤ 15% | Not reported |
| Intra-day Accuracy (%) | 85 - 115 | 85 - 115 | Not reported |
| Inter-day Accuracy (%) | 85 - 115 | 85 - 115 | Not reported |
| Recovery (%) | > 80% | ~51.5% | Not reported |
This table summarizes data from various published LC-MS/MS methods for pomalidomide quantification to provide an expected performance range.
Conclusion
This application note presents a detailed protocol for a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of pomalidomide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the highest level of accuracy and precision. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method ideal for supporting pharmacokinetic studies and therapeutic drug monitoring in a research environment. The provided experimental details can be adapted and validated for routine use in bioanalytical laboratories.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Pomalidomide using Pomalidomide-D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) with significant clinical activity in patients with relapsed and refractory multiple myeloma.[1][2][3] It is a potent oral immunomodulatory agent with anti-inflammatory, anti-angiogenic, and antiproliferative effects.[3][4] Pomalidomide exerts its effects by targeting the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival. Therapeutic drug monitoring (TDM) of pomalidomide may be beneficial to optimize treatment efficacy and minimize toxicity by maintaining drug exposure within a target therapeutic window. This document provides a detailed protocol for the quantification of pomalidomide in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Pomalidomide-D5 as the internal standard.
Clinical Rationale for Therapeutic Drug Monitoring
The pharmacokinetic properties of pomalidomide have been characterized in both healthy individuals and patients with multiple myeloma.[4][5] Following oral administration, pomalidomide is absorbed with the maximum plasma concentration (Cmax) reached between 2 and 3 hours.[4] The mean half-life is approximately 7.5 hours in patients with multiple myeloma.[4] While population pharmacokinetic analyses suggest that pomalidomide exposure is not significantly affected by demographic factors or renal impairment, inter-individual variability in drug metabolism and potential drug-drug interactions may lead to significant differences in systemic exposure.[4][5][6] TDM can help to individualize dosing regimens to ensure optimal drug exposure, potentially improving treatment outcomes and reducing the risk of adverse events, which include neutropenia, anemia, and thrombocytopenia.[4]
Signaling Pathway of Pomalidomide
Caption: Pomalidomide's mechanism of action in myeloma cells.
Experimental Protocol: Quantification of Pomalidomide in Human Plasma by LC-MS/MS
This protocol describes a sensitive and specific method for the determination of pomalidomide in human plasma using this compound as an internal standard (IS).
Materials and Reagents
-
Pomalidomide (reference standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of pomalidomide and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the pomalidomide stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
Sample Preparation: Protein Precipitation
-
Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.
-
Add 50 µL of blank plasma, calibration standard, QC, or unknown sample to the respective tubes.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank.
-
Add 200 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Parameters
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 2 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Pomalidomide | m/z 274.2 → 163.1 |
| this compound | m/z 279.2 → 168.1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation
The analytical method should be validated according to regulatory guidelines to ensure reliability. Key validation parameters are summarized below.
Validation Parameters Summary
| Parameter | Acceptance Criteria | Typical Results |
| Linearity (r²) | ≥ 0.99 | 0.9991[7] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1.006 ng/mL[7] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.0% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: 2.1% to 6.8%Inter-day: 3.5% to 7.9% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | Within acceptable limits |
| Stability (Freeze-thaw, short-term, long-term) | % Change within ±15% | Stable under various conditions |
Experimental Workflow
Caption: Workflow for pomalidomide therapeutic drug monitoring.
Logical Relationships in Method Validation
Caption: Logical flow of bioanalytical method validation.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of pomalidomide in human plasma. The implementation of TDM has the potential to optimize pomalidomide therapy, leading to improved patient outcomes. This protocol and the associated information are intended to guide researchers and clinicians in the development and application of TDM for pomalidomide.
References
- 1. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]
- 2. [Pomalidomide for multiple myeloma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pomalidomide-D5 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Pomalidomide-D5 for quantitative analysis in plasma. The methodologies described are essential for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies. This compound, a stable isotope-labeled internal standard, is critical for accurate and precise quantification of pomalidomide in biological matrices by correcting for variability during sample processing and analysis.
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacology and ensuring patient safety and efficacy. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it mimics the analyte's behavior during extraction and ionization, leading to more reliable results.
This guide outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a detailed protocol and a summary of expected quantitative performance.
Pomalidomide's Mechanism of Action: The Cereblon Pathway
Pomalidomide exerts its anti-myeloma effects by binding to the Cereblon (CRBN) protein, a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these transcription factors is a key mechanism behind the immunomodulatory and anti-proliferative effects of pomalidomide.[1][]
References
Application Note: High-Throughput Analysis of Pomalidomide and Pomalidomide-D5 in Human Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust UPLC-MS/MS method for the simultaneous quantification of Pomalidomide and its deuterated internal standard, Pomalidomide-D5, in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Pomalidomide.
Introduction
Pomalidomide is an immunomodulatory agent used in the treatment of multiple myeloma.[1][2] Accurate and reliable quantification of Pomalidomide in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, ensuring the highest degree of accuracy and precision.[3] This application note provides a detailed protocol for the chromatographic separation and quantification of Pomalidomide and this compound in human plasma using UPLC-MS/MS.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Pomalidomide and this compound from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 v/v mixture of 0.1% formic acid in water and acetonitrile).
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for injection into the UPLC-MS/MS system.
Chromatographic Conditions
The chromatographic separation is performed on a UPLC system using a reversed-phase C18 column. The conditions are optimized for a short run time while achieving good peak shape and separation from potential interferences.
| Parameter | Value |
| Column | Acquity BEH™ C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[4] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient can be optimized. A typical starting condition is 80:20 (A:B)[4] |
| Flow Rate | 0.250 mL/min[4] |
| Column Temperature | 40°C[5] |
| Injection Volume | 5 µL |
| Run Time | Approximately 1.5 - 2.0 minutes[4][6] |
Mass Spectrometric Conditions
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are quantified using Multiple Reaction Monitoring (MRM).
| Parameter | Pomalidomide | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 274.1[7] | 279.1 (inferred) |
| Product Ion (m/z) | 201.0[7] | 206.0 (inferred) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (eV) | 20[7] | To be optimized |
| Fragmentor Voltage (V) | 100[7] | To be optimized |
Data Presentation
The following table summarizes the key quantitative parameters for the UPLC-MS/MS analysis of Pomalidomide and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Pomalidomide | 274.1 | 201.0 | ~0.66[4] |
| This compound | 279.1 | 206.0 | ~0.66 (expected) |
Experimental Workflow
References
- 1. doaj.org [doaj.org]
- 2. researchgate.net [researchgate.net]
- 3. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated UPLC-MS/MS assay using negative ionization mode for high-throughput determination of pomalidomide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [ccspublishing.org.cn]
- 6. Quantifying Pomalidomide in Human Plasma Employing UPLC-MS/MS - ProQuest [proquest.com]
- 7. Liquid chromatography with mass spectrometry enantioseparation of pomalidomide on cyclodextrin‐bonded chiral stationary phases and the elucidation of the chiral recognition mechanisms by NMR spectroscopy and molecular modeling [agris.fao.org]
High-Throughput Determination of Pomalidomide in Human Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the high-throughput quantification of pomalidomide in human plasma. Pomalidomide, an immunomodulatory agent approved for the treatment of multiple myeloma, requires sensitive and robust analytical methods for pharmacokinetic studies and therapeutic drug monitoring.[1][2] This application note details validated methodologies employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a widely accepted technique for bioanalysis due to its high sensitivity and selectivity.[3] We present two distinct, yet effective, sample preparation protocols: protein precipitation and liquid-liquid extraction. Detailed experimental parameters, quantitative performance data, and visual workflows are provided to enable researchers to implement these methods effectively in a high-throughput environment.
Introduction
Pomalidomide is a potent second-generation immunomodulatory drug (IMiD) used in the treatment of relapsed and refractory multiple myeloma.[1][2] Its therapeutic efficacy is linked to its ability to bind to the Cereblon (CRBN) protein, a component of the Cullin-ring E3 ubiquitin ligase complex.[3][4] This binding event triggers the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] The degradation of these transcription factors leads to downstream effects including the downregulation of c-Myc and Interferon Regulatory Factor 4 (IRF4), and increased production of Interleukin-2 (IL-2), which enhances T-cell and natural killer (NK) cell-mediated anti-tumor immunity.[4][6][7]
Given the critical role of pomalidomide in cancer therapy, accurate and efficient quantification in human plasma is essential for pharmacokinetic assessments, dose-response relationship studies, and ensuring patient safety and efficacy. High-throughput methods are particularly crucial in the context of clinical trials and routine therapeutic drug monitoring where large numbers of samples need to be processed rapidly and reliably. This document outlines detailed protocols for the determination of pomalidomide in human plasma using UPLC-MS/MS, providing researchers with the necessary information to establish a robust and efficient bioanalytical workflow.
Pomalidomide Signaling Pathway
The mechanism of action of pomalidomide involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins. The key steps in this signaling pathway are illustrated in the diagram below.
Caption: Pomalidomide's mechanism of action.
Experimental Protocols
Two primary methods for sample preparation for the analysis of pomalidomide in human plasma are detailed below: Protein Precipitation and Liquid-Liquid Extraction.
Method 1: Protein Precipitation
This method is rapid and straightforward, making it highly suitable for high-throughput applications.
Materials:
-
Human plasma
-
Pomalidomide reference standard
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Standard Preparation: Prepare a stock solution of pomalidomide in DMSO. Further dilute with acetonitrile to create working standards.
-
Sample Spiking: Spike 25 µL of human plasma with 1.25 µL of the working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1 to 400 ng/mL).[3]
-
Protein Precipitation: Add 75 µL of acetonitrile to the 25 µL plasma sample.[3]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at 12,000 x g for 8 minutes at room temperature to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant to an injection vial for LC-MS/MS analysis.[3]
Caption: Protein Precipitation Workflow.
Method 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract by removing more interfering matrix components compared to protein precipitation.
Materials:
-
Human plasma
-
Pomalidomide reference standard
-
Internal Standard (ISTD), e.g., Celecoxib or Fluconazole[5][8]
-
5mM Ammonium formate buffer (pH 2.5)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Protocol:
-
Sample Preparation: To a tube containing human plasma, add the internal standard solution.
-
pH Adjustment: Add 250 µL of 5mM ammonium formate buffer (pH 2.5).[5]
-
Extraction: Add 2.5 mL of tertiary butyl methyl ether (TBME).[5]
-
Vortexing: Vortex the mixture for several minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction Workflow.
UPLC-MS/MS Conditions
The following tables summarize typical UPLC-MS/MS parameters for the analysis of pomalidomide. These should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Method A | Method B |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[3] | Hypersil Gold (50 x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water[3] | 5mM Ammonium formate buffer (pH 2.5)[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] | Acetonitrile[5] |
| Flow Rate | 0.3 mL/min[3] | 0.5 mL/min[5] |
| Column Temperature | 40°C[3] | Not Specified |
| Injection Volume | 10 µL[3] | Not Specified |
| Run Time | 5 minutes[3] | 2 minutes[5] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Pomalidomide) | m/z 274.4 -> 201.15[5] |
| MRM Transition (Celecoxib - ISTD) | m/z 382.12 -> 362.0[5] |
| MRM Transition (Fluconazole - ISTD) | m/z 307.1 -> 238.0[8] |
| Ion Source Temperature | 325°C[8] |
Quantitative Data Summary
The following tables present a summary of the quantitative performance characteristics of the described methods.
Table 3: Linearity and Sensitivity
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Protein Precipitation[3][9] | 0.1 - 400 | 0.1 | 0.995 |
| LLE (TBME)[5] | 1.99 - 199.84 | 1.99 | 0.9968 |
| LLE (Ethyl Acetate)[8] | 9.998 - 1009.65 | 9.998 | ≥ 0.9968 |
Table 4: Recovery and Precision
| Method | Average Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Protein Precipitation[3] | Not specified, but method is accurate and reproducible | < 10 | < 10 |
| LLE (TBME)[5] | 51.49 | ≤ 15 | ≤ 15 |
| LLE (Ethyl Acetate)[8] | 53.86 | ≤ 15 | ≤ 15 |
Conclusion
This application note provides detailed and validated protocols for the high-throughput determination of pomalidomide in human plasma using UPLC-MS/MS. Both protein precipitation and liquid-liquid extraction methods have been presented, each with its own advantages. The protein precipitation method offers speed and simplicity, making it ideal for large sample batches, while liquid-liquid extraction provides cleaner extracts, which can be beneficial for minimizing matrix effects. The provided quantitative data demonstrates that these methods are sensitive, accurate, and precise, meeting the requirements for bioanalytical method validation. The inclusion of visual workflows and a summary of pomalidomide's mechanism of action aims to provide a comprehensive resource for researchers in the field of drug development and clinical pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
Troubleshooting & Optimization
Technical Support Center: Pomalidomide-D5 LC-MS/MS Analysis
Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Pomalidomide-D5. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
This compound is a stable isotope-labeled (SIL) version of Pomalidomide, where five hydrogen atoms have been replaced with deuterium.[1][2] It is considered the most appropriate type of internal standard (IS) for quantitative bioanalysis of Pomalidomide.[3] Because it has nearly identical chemical and physical properties to Pomalidomide, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[4] The mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte, making it an ideal tool to correct for variability during sample preparation, injection, and ionization.
Q2: What are the recommended MRM transitions for Pomalidomide and this compound?
Multiple Reaction Monitoring (MRM) transitions must be optimized for your specific instrument. However, published methods provide excellent starting points. Since this compound is not extensively documented with specific transitions, its precursor and product ions can be inferred by adding 5 Daltons (Da) to the mass of the unlabeled Pomalidomide ions.
| Compound | Ionization Mode | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Reference / Note |
| Pomalidomide | Positive (APCI) | m/z 274.0 | m/z 201.0 | [5] |
| Pomalidomide | Positive (ESI) | m/z 274.2 | m/z 163.1 | [6] |
| Pomalidomide | Positive (ESI) | m/z 274.4 | m/z 201.2 | [6] |
| This compound | Positive | m/z 279.0 | m/z 206.0 | Inferred from[5] |
| This compound | Positive | m/z 279.2 | m/z 168.1 | Inferred from[6] |
| Pomalidomide | Negative (ESI) | m/z 272.0 | m/z 160.9 | [7] |
| This compound | Negative | m/z 277.0 | m/z 165.9 | Inferred from[7] |
Q3: Which ionization mode is best for this compound analysis?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully used for Pomalidomide.[5][6][7] One study reported superior signal intensity with APCI compared to ESI.[5] However, ESI is also widely used and has been shown to be effective.[6][7] The optimal choice depends on your specific instrument, sample matrix, and mobile phase composition. It is recommended to test both positive and negative ion modes during method development to determine which provides the best sensitivity and specificity for your application.[8]
Q4: What are good starting parameters for the mass spectrometer ion source?
Ion source parameters should always be optimized by infusing a standard solution of the analyte and internal standard.[8] The following table provides a set of parameters from a published method that can be used as a starting point for optimization.
| Parameter | Value | Reference |
| Ionization Mode | APCI, Positive | [5] |
| Spray Voltage | 4900 V | [5] |
| Sheath Gas Pressure | 30 mTorr | [5] |
| Auxiliary Gas Pressure | 25 mTorr | [5] |
| Capillary Temperature | 320 °C | [5] |
| Collision Gas Pressure | 25 mTorr | [5] |
Q5: What are recommended liquid chromatography (LC) conditions?
Effective chromatographic separation is crucial to minimize matrix effects and ensure accurate quantification.[8] Reverse-phase chromatography is commonly employed. Below are examples of LC conditions from validated methods.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reference | [5] | [7] | [6] |
| Column | Zorbax Extend-C18 (3.5 µm, 2.1 x 50mm) | Acquity BEH™ C18 (1.7µm, 50mm × 2.1mm) | Hedera ODS (5 μm, 150 mm × 2.1 mm) |
| Mobile Phase A | Not specified, likely aqueous buffer | 10mM Ammonium Acetate | 10 mmol/L Ammonium Acetate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Elution Mode | Isocratic | Isocratic (80% B) | Gradient |
| Flow Rate | Not specified | 0.250 mL/min | 0.4 mL/min |
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Caption: General workflow for troubleshooting inconsistent internal standard signals.
Problem: No or Low Signal for this compound
-
Potential Cause 1: Incorrect MS Parameters. The MRM transition (Q1/Q3), polarity, or source parameters may be incorrect or suboptimal.
-
Solution: Verify that the correct MRM transitions for this compound are entered in the method. Infuse a fresh, known-concentration solution of this compound directly into the mass spectrometer to optimize cone voltage and collision energy. Confirm you are in the correct ionization mode (e.g., positive or negative).[9]
-
-
Potential Cause 2: Sample Preparation Issue. The internal standard may not have been added to the sample, or it may have degraded.
-
Solution: Prepare a fresh quality control (QC) sample and a "blank" sample spiked only with the internal standard to confirm that the spiking and extraction procedures are working correctly. Check the stability of the IS in the sample matrix and storage conditions.[3]
-
-
Potential Cause 3: LC or Autosampler Issue. A blockage in the LC system or a problem with the autosampler can prevent the sample from reaching the detector.
-
Solution: Check the LC system pressure for any abnormalities.[10] Ensure the injection needle is not clogged and is reaching the sample. Manually inject a standard to bypass the autosampler and confirm system performance.
-
Problem: Inconsistent or Variable this compound Signal Across a Run
-
Potential Cause 1: Inconsistent Sample Preparation. Variability in pipetting, extraction efficiency, or evaporation/reconstitution steps can lead to inconsistent IS concentrations.
-
Solution: Ensure thorough mixing of the internal standard with the sample matrix as early as possible in the workflow.[3] Use calibrated pipettes and consistent techniques for all samples.
-
-
Potential Cause 2: Matrix Effects. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, causing signal variability.[11]
-
Solution: Improve chromatographic separation to move this compound away from interfering matrix components.[8] If matrix effects persist, consider a more rigorous sample cleanup method like solid-phase extraction (SPE) instead of simple protein precipitation.
-
-
Potential Cause 3: Instrument Drift or Instability. The sensitivity of the mass spectrometer can drift over the course of a long analytical run.
-
Solution: Allow the LC-MS/MS system to fully equilibrate before starting the run. Check for stable spray in the ion source.[9] Because this compound is a SIL IS, it should track with the analyte; if the analyte-to-IS ratio remains stable, the quantitation may still be valid.[4] However, significant drift warrants investigation of the instrument's stability.
-
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in a suitable organic solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL. Store at -20°C or -80°C.
-
Intermediate Stock Solution (e.g., 10 µg/mL): Dilute the primary stock solution with 50:50 Acetonitrile:Water or another appropriate solvent to create an intermediate stock.
-
Working Internal Standard Solution: Further dilute the intermediate stock to the final concentration that will be used for spiking samples. The final concentration should yield a robust signal in the MS without saturating the detector. A common concentration for spiking is 10 µg/mL, but this must be optimized.[5]
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
This protocol is adapted from a published method for Pomalidomide.[5]
-
Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (this compound) to the plasma and vortex for 30 seconds to ensure thorough mixing.
-
Add 1 mL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 18,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean glass tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 120 µL of the initial mobile phase (e.g., 5% acetonitrile in water).
-
Centrifuge at 18,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial and inject 20 µL into the LC-MS/MS system.
Method Optimization Workflow
Caption: A stepwise workflow for optimizing LC-MS/MS parameters for a new compound.
References
- 1. This compound | CAS#:1377838-49-7 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A validated UPLC-MS/MS assay using negative ionization mode for high-throughput determination of pomalidomide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Internal Standards in LC-MS and LC-MS/MS - Chromatography Forum [chromforum.org]
addressing matrix effects in Pomalidomide-D5 bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Pomalidomide-D5.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS bioanalysis of this compound, with a focus on mitigating matrix effects.
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with chromatography. | 1. Optimize the chromatographic gradient to better separate this compound from interfering matrix components. 2. Evaluate alternative sample preparation techniques such as solid-phase extraction (SPE) for cleaner extracts. 3. Ensure the mobile phase pH is appropriate for Pomalidomide's chemical properties. |
| Signal Suppression or Enhancement | Ionization competition in the mass spectrometer source due to co-eluting endogenous matrix components (e.g., phospholipids, salts).[1][2] | 1. Implement a more rigorous sample clean-up procedure (e.g., SPE, liquid-liquid extraction) to remove interfering substances.[2] 2. Adjust chromatographic conditions to separate the analyte from the region of ion suppression.[3] 3. Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects.[1] |
| High Variability in this compound Response | Inconsistent matrix effects across different sample lots or individuals. | 1. Perform a thorough matrix effect evaluation using multiple sources of the biological matrix. 2. If variability is high, sample dilution may help reduce the concentration of interfering components.[4] |
| Inaccurate Quantification | Uncompensated matrix effects leading to biased results. | 1. Calculate the matrix factor to quantify the extent of ion suppression or enhancement.[1][5] 2. Ensure the internal standard (this compound) accurately tracks the analyte's behavior in the presence of the matrix. |
Frequently Asked Questions (FAQs)
1. What are matrix effects in the context of this compound bioanalysis?
Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the biological sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the instrument's response, ultimately affecting the accuracy and reproducibility of the analytical method.[6]
2. What are the common causes of matrix effects?
Matrix effects are primarily caused by endogenous substances from the biological sample that interfere with the ionization process in the mass spectrometer's ion source.[1][2] Common culprits include phospholipids, salts, proteins, and other small molecules that may co-elute with this compound.[1][2]
3. How can I assess the matrix effect for this compound?
A standard method for quantitatively assessing the matrix effect is the post-extraction spiking technique.[1] This involves comparing the response of this compound spiked into a blank matrix extract to the response of this compound in a neat solution at the same concentration. The ratio of these responses is known as the matrix factor.[1]
4. How does a stable isotope-labeled internal standard like this compound help in addressing matrix effects?
A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for compensating for matrix effects.[1] Because it has nearly identical physicochemical properties to the analyte (Pomalidomide), it will experience similar ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect can be normalized, leading to more accurate and precise quantification.
5. What are some effective strategies to minimize matrix effects during method development?
Several strategies can be employed to reduce matrix effects:
-
Sample Preparation: Implementing more effective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce the amount of interfering matrix components.[2]
-
Chromatographic Separation: Optimizing the LC method to achieve better separation of this compound from endogenous matrix components is crucial.[3]
-
Sample Dilution: Diluting the sample can lower the concentration of interfering substances, thereby reducing their impact on ionization.[4]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol outlines the steps to calculate the matrix factor for Pomalidomide and its deuterated internal standard, this compound.
1. Prepare Three Sets of Samples:
- Set A (Neat Solution): Prepare standard solutions of Pomalidomide and this compound in the reconstitution solvent at low and high concentrations.
- Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources. After the final extraction step, spike the extracts with Pomalidomide and this compound to the same low and high concentrations as in Set A.
- Set C (Pre-Extraction Spike): Spike blank biological matrix from the same six sources with Pomalidomide and this compound at low and high concentrations before initiating the extraction procedure.
2. LC-MS/MS Analysis:
- Analyze all three sets of samples using the developed LC-MS/MS method.
- Record the peak areas for both Pomalidomide and this compound.
3. Calculations:
- Matrix Factor (MF):
- MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
- An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
- Internal Standard Normalized Matrix Factor (IS-Normalized MF):
- IS-Normalized MF = (MF of Pomalidomide) / (MF of this compound)
- Recovery (%):
- Recovery = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100
Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF from the different matrix sources should not be greater than 15%.[7]
Quantitative Data Summary
The following tables present representative data for matrix factor and recovery assessment, adapted from a study on Pomalidomide bioanalysis.[8]
Table 1: Matrix Factor of Pomalidomide and this compound (Hypothetical Data)
| Concentration Level | Pomalidomide Peak Area (Set B) | This compound Peak Area (Set B) | Pomalidomide Matrix Factor | This compound Matrix Factor | IS-Normalized Matrix Factor |
| Low QC (3 ng/mL) | 48,950 | 98,500 | 0.98 | 0.99 | 0.99 |
| High QC (400 ng/mL) | 652,300 | 101,200 | 1.02 | 1.01 | 1.01 |
Table 2: Recovery of Pomalidomide (Hypothetical Data)
| Concentration Level | Mean Peak Area (Set C) | Mean Peak Area (Set B) | Recovery (%) |
| Low QC (3 ng/mL) | 44,500 | 48,950 | 90.9 |
| Medium QC (200 ng/mL) | 330,100 | 355,000 | 93.0 |
| High QC (400 ng/mL) | 605,400 | 652,300 | 92.8 |
Visualizations
Pomalidomide Mechanism of Action
Pomalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[][10] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11] The degradation of these transcription factors results in both direct anti-myeloma effects and immunomodulatory effects.
Caption: Pomalidomide's mechanism of action via Cereblon-mediated protein degradation.
Experimental Workflow for Matrix Effect Assessment
The following diagram illustrates the logical workflow for assessing the matrix effect in this compound bioanalysis.
Caption: Workflow for the assessment of matrix effects in bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. researchgate.net [researchgate.net]
- 10. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Pomalidomide and Pomalidomide-D5 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution between Pomalidomide and its deuterated internal standard, Pomalidomide-D5.
Understanding the Challenge: The Deuterium Isotope Effect
In reversed-phase liquid chromatography (RP-LC), it is a known phenomenon for a deuterated compound to exhibit a slightly shorter retention time than its non-deuterated counterpart. This is due to the deuterium isotope effect, where the C-D bond is slightly shorter and stronger than the C-H bond, leading to subtle differences in polarity and interaction with the stationary phase. This can result in partial or complete separation of the analyte (Pomalidomide) and its deuterated internal standard (this compound), which can be problematic for bioanalytical methods that rely on the co-elution of the analyte and internal standard to compensate for matrix effects in LC-MS/MS analysis.
However, in certain applications, achieving baseline resolution between the two compounds may be desirable. This guide provides strategies for both enhancing separation and promoting co-elution.
Troubleshooting Guide: Improving Peak Resolution
This guide provides a systematic approach to troubleshooting poor peak resolution between Pomalidomide and this compound.
dot
Caption: Troubleshooting workflow for improving peak resolution.
Frequently Asked Questions (FAQs)
Q1: Why are my Pomalidomide and this compound peaks not co-eluting?
A1: The slight difference in retention time between Pomalidomide and its deuterated analog, this compound, is a well-documented phenomenon in reversed-phase chromatography known as the deuterium isotope effect. The C-D bond is slightly less polar than the C-H bond, which can lead to a shorter retention time for the deuterated compound on a nonpolar stationary phase.
Q2: How can I achieve better separation (baseline resolution) between Pomalidomide and this compound?
A2: To enhance the separation, you can try the following strategies:
-
Decrease the column temperature: Lowering the temperature increases the viscosity of the mobile phase and can enhance the subtle interaction differences between the two molecules and the stationary phase, often leading to improved resolution.
-
Reduce the mobile phase strength: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention times of both compounds, which can provide more opportunity for separation.
-
Optimize the mobile phase pH: Pomalidomide has a pKa, and adjusting the pH of the mobile phase can influence its degree of ionization and, consequently, its retention. Experimenting with pH values around the pKa may enhance separation.
-
Use a longer column or a column with a smaller particle size: Both of these options increase the column efficiency (a higher number of theoretical plates), which can lead to narrower peaks and better resolution.
-
Try a different stationary phase: While C18 is common, a phenyl-hexyl or a cyano phase might offer different selectivity for Pomalidomide and its deuterated analog.
Q3: My bioanalytical method requires co-elution to compensate for matrix effects. How can I make the peaks of Pomalidomide and this compound overlap more?
A3: To encourage co-elution, you can try the opposite of the strategies for enhancing separation:
-
Increase the column temperature: This can decrease retention and broaden peaks slightly, potentially leading to better overlap.
-
Increase the mobile phase strength: A higher percentage of organic solvent will reduce retention times and may decrease the observed separation.
-
Use a shorter column or a column with a larger particle size: This will decrease column efficiency, leading to broader peaks that are more likely to overlap.
-
Increase the flow rate: A faster flow rate can also lead to broader peaks.
Q4: What is a good starting point for a UPLC method for separating Pomalidomide and this compound?
A4: Based on published methods for Pomalidomide, a good starting point would be a reversed-phase separation on a C18 column with a mobile phase consisting of acetonitrile and water with a formic acid or ammonium acetate additive. See the detailed experimental protocol below for a more specific example.
Experimental Protocols
Baseline UPLC Method for Pomalidomide and this compound
This protocol provides a starting point for the analysis of Pomalidomide and this compound.
dot
Caption: General experimental workflow for UPLC-MS/MS analysis.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient | 20% B to 80% B over 3 minutes |
Mass Spectrometry Conditions:
| Parameter | Pomalidomide | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | To be optimized | To be optimized |
| Cone Voltage | To be optimized | To be optimized |
| Collision Energy | To be optimized | To be optimized |
Sample Preparation:
-
Prepare individual stock solutions of Pomalidomide and this compound in DMSO (e.g., 1 mg/mL). Pomalidomide is soluble in DMSO.
-
Prepare a working standard mixture containing both Pomalidomide and this compound at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solutions in the initial mobile phase composition (80% A: 20% B).
Data Presentation
The following table summarizes the expected effect of various parameter adjustments on the resolution of Pomalidomide and this compound.
| Parameter Adjusted | Change | Expected Effect on Resolution (Rs) | Rationale |
| Column Temperature | Decrease | Increase | Enhances subtle differences in interactions with the stationary phase. |
| Increase | Decrease | Reduces retention and can cause peak broadening, leading to more overlap. | |
| Mobile Phase Strength | Decrease % Organic | Increase | Increases retention, allowing more time for separation to occur. |
| (% Acetonitrile/Methanol) | Increase % Organic | Decrease | Decreases retention, potentially reducing the observed separation. |
| Flow Rate | Decrease | Increase | Allows for more equilibration between the mobile and stationary phases, improving efficiency. |
| Increase | Decrease | Can lead to band broadening and reduced efficiency. | |
| Column Length | Increase | Increase | Increases the number of theoretical plates, leading to narrower peaks. |
| Particle Size | Decrease | Increase | Smaller particles provide higher efficiency and better resolution. |
Physicochemical Properties of Pomalidomide
Understanding the physicochemical properties of Pomalidomide can aid in method development and troubleshooting.
| Property | Value |
| Molecular Formula | C₁₃H₁₁N₃O₄ |
| Molecular Weight | 273.24 g/mol |
| pKa | 10.75 ± 0.40 (Predicted) |
| Solubility | Low solubility in aqueous solutions (approx. 0.01 mg/mL). Soluble in DMSO. |
troubleshooting poor signal intensity of Pomalidomide-D5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to poor signal intensity of Pomalidomide-d5 in analytical experiments, particularly using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide: Poor Signal Intensity of this compound
Low signal intensity of the internal standard (IS), this compound, can compromise the accuracy and precision of quantitative bioanalysis. This guide provides a systematic approach to identify and resolve the root cause of the issue.
Question: I am observing a weak or inconsistent signal for this compound. What are the potential causes and how can I troubleshoot this?
Answer:
A diminished or erratic signal for this compound can originate from several factors, broadly categorized into issues with the Internal Standard Solution , LC-MS/MS System and Method , or Sample Matrix Effects . Follow the steps below to diagnose and resolve the problem.
Step 1: Verify the Integrity of the this compound Solution
The first step is to rule out any issues with the internal standard stock and working solutions.
-
Is the this compound stored correctly?
-
Improper storage can lead to degradation. This compound should be stored at -20°C for long-term stability (≥ 4 years).[1][2][3] Once in solution, for instance in DMSO, it should be stored at -20°C and used within a month to prevent loss of potency.[3] Aliquoting the solution can help avoid multiple freeze-thaw cycles.[3]
-
-
Has the solution expired or been contaminated?
-
Prepare a fresh working solution from your stock. If the issue persists, prepare a new stock solution from the neat (powder) material.
-
-
Is the concentration of the working solution correct?
-
An error in dilution can lead to a lower-than-expected concentration. Double-check all calculations and dilutions.
-
Step 2: Assess the LC-MS/MS System and Method Parameters
If the this compound solution is not the issue, the problem may lie within the instrument or the analytical method.
-
Is the mass spectrometer optimized for this compound?
-
Ensure that the MS parameters are correctly set. While this compound will have a different precursor ion mass than Pomalidomide, other parameters like collision energy and fragment ions should be similar. It is crucial to optimize these parameters by direct infusion of the this compound standard.
-
Ionization Mode: Pomalidomide is typically analyzed in positive ion mode using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4][5] Some studies have found APCI to provide a superior signal intensity compared to ESI for Pomalidomide.[4]
-
Precursor and Product Ions: For Pomalidomide, common transitions are m/z 274.2 → 163.1 and 274.02 → 201.00.[4][5][6] For this compound, the precursor ion will be higher (approximately m/z 279). The product ions should be optimized, but will likely be similar to the unlabeled compound.
-
Instrument Parameters: Check and optimize key parameters such as spray voltage, capillary temperature, sheath and auxiliary gas pressures, and collision energy.[4][7][8]
-
-
Is the Liquid Chromatography (LC) method appropriate?
-
Column Integrity: Poor peak shape or a sudden drop in signal can indicate a problem with the column, such as contamination or degradation.[9]
-
Mobile Phase: Ensure the mobile phase composition and pH are correct and have been freshly prepared. Inconsistent mobile phase can lead to shifts in retention time and poor ionization.[10] Common mobile phases for Pomalidomide analysis include methanol or acetonitrile with an aqueous component containing an additive like formic acid or ammonium acetate.[5][6][11]
-
Flow Rate: Verify that the flow rate is accurate and stable. Fluctuations can affect signal intensity.[9]
-
-
Is there a system-level problem?
-
Contamination: A dirty ion source, transfer capillary, or mass spectrometer can significantly suppress the signal.[9] Regular cleaning is essential.
-
Leaks: Check for any leaks in the LC system, as this can lead to pressure fluctuations and poor performance.[9]
-
Hardware Malfunction: If the above steps do not resolve the issue, there may be a hardware problem with the LC pumps, autosampler, or the mass spectrometer itself.[10][12]
-
Step 3: Evaluate for Matrix Effects
If both the IS solution and the LC-MS/MS system are functioning correctly, the issue is likely related to the sample matrix.
-
What are matrix effects?
-
How can I test for matrix effects?
-
A common method is the post-extraction spike experiment. Compare the signal of this compound in a neat solution to the signal of this compound spiked into an extracted blank matrix sample. A lower signal in the matrix sample indicates ion suppression.
-
-
How can I mitigate matrix effects?
-
Improve Sample Preparation: Enhance the sample clean-up process to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are often more effective at removing interferences than simple protein precipitation or liquid-liquid extraction (LLE).[15]
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from co-eluting matrix components. A longer run time or a different column chemistry may be necessary.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for poor this compound signal.
Quantitative Data Summary
For successful analysis, it is critical to optimize the mass spectrometer parameters. The following table summarizes typical starting parameters for Pomalidomide analysis, which can be adapted for this compound.
| Parameter | Typical Value/Setting | Reference(s) |
| Ionization Mode | Positive ESI or APCI | [4][5] |
| Precursor Ion (Pomalidomide) | m/z 274.2 | [5][6] |
| Precursor Ion (this compound) | ~m/z 279 (exact mass to be confirmed) | N/A |
| Product Ions (Pomalidomide) | m/z 163.1, 201.00 | [4][5][6] |
| Spray Voltage | 4900 V | [4] |
| Capillary Temperature | 320 °C | [4] |
| Sheath Gas Pressure | 30 mTorr | [4] |
| Auxiliary Gas Pressure | 25 mTorr | [4] |
| Collision Gas | Argon | [4] |
Experimental Protocols
Protocol 1: Direct Infusion for MS Parameter Optimization
This protocol is to determine the optimal mass spectrometer settings for this compound.
-
Prepare a this compound solution: Dilute the this compound stock solution to a concentration of approximately 100-500 ng/mL in a 50:50 mixture of your mobile phase (e.g., methanol:water with 0.1% formic acid).
-
Set up the infusion: Use a syringe pump to directly infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize in Q1 Scan Mode:
-
Acquire data in full scan mode to identify the [M+H]+ precursor ion for this compound.
-
Tune parameters such as spray voltage and capillary temperature to maximize the intensity of this precursor ion.[8]
-
-
Optimize in Product Ion Scan Mode:
-
Select the this compound precursor ion for fragmentation.
-
Acquire data in product ion scan mode to identify the most abundant and stable fragment ions.
-
Optimize the collision energy to maximize the signal of the chosen product ions.[7]
-
-
Set up the MRM Transition: Use the optimized precursor ion and product ion(s) to create the Multiple Reaction Monitoring (MRM) transition for your method.
Protocol 2: Post-Extraction Spike for Matrix Effect Evaluation
This protocol helps to determine if ion suppression or enhancement from the sample matrix is affecting the this compound signal.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent.
-
Set B (Blank Matrix): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire extraction procedure.
-
Set C (Post-Spike): Process a blank matrix sample through the extraction procedure. Before the final evaporation and reconstitution step, spike the extracted sample with the same amount of this compound as in Set A.
-
-
Analyze the samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area for this compound.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Signaling Pathway and Logical Relationship Diagrams
Causes of Poor Signal Intensity
Caption: Potential root causes of poor this compound signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used?
A1: Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative LC-MS/MS analysis.[16] This is because they have nearly identical chemical and physical properties to the analyte (Pomalidomide). They co-elute chromatographically and experience similar extraction recovery and ionization effects, which allows them to accurately correct for variations during sample preparation and analysis.[17]
Q2: Can the analyte (Pomalidomide) interfere with the this compound signal?
A2: Yes, this is a phenomenon known as cross-signal contribution. If the analyte is present at a very high concentration, its natural isotopes (e.g., 13C) might have the same mass as the deuterated internal standard, leading to interference and potentially affecting the linearity of the calibration curve.[18]
Q3: My this compound signal seems to decrease in samples with high concentrations of Pomalidomide. Why?
A3: This is a classic sign of ion suppression where the analyte and internal standard compete for ionization.[19] When the analyte concentration is much higher than the internal standard, it can saturate the ionization process in the MS source, leaving fewer available charges for the internal standard and thus reducing its signal.[19][20]
Q4: What are the ideal storage conditions for this compound?
A4: As a powder, this compound is stable for at least 4 years when stored at -20°C.[1] Stock solutions in DMSO should also be stored at -20°C and used within a month, with aliquoting recommended to avoid repeated freeze-thaw cycles.[2][3]
Q5: Can I use the same MS/MS transition for this compound as for Pomalidomide?
A5: No. The precursor ion (the mass of the intact molecule) will be different due to the added mass of the deuterium atoms. You must determine the correct precursor mass for this compound (e.g., by infusion) and set this in your method. The product (fragment) ions may be the same or very similar, but this should also be confirmed during optimization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 4. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. zefsci.com [zefsci.com]
- 10. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. bataviabiosciences.com [bataviabiosciences.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right column for Pomalidomide-D5 separation
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate column and troubleshooting common issues encountered during the chromatographic separation of Pomalidomide-D5.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in analysis?
This compound is a deuterated form of Pomalidomide. It is primarily used as an internal standard for the quantification of Pomalidomide in biological matrices such as plasma and brain tissue using hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical properties are nearly identical to Pomalidomide, but its increased mass allows it to be distinguished by a mass spectrometer.
Q2: What are the main types of chromatographic separations performed for Pomalidomide and its deuterated analog?
There are two main types of separations:
-
Reversed-Phase (RP) HPLC/UPLC: This is used for the routine quantification of Pomalidomide in bulk drug and pharmaceutical dosage forms, as well as for stability-indicating assays.[2][3][4]
-
Chiral Chromatography: Pomalidomide is a chiral molecule and exists as a racemic mixture of R(+) and S(-) enantiomers.[5][6] Chiral separation is crucial for studying the pharmacokinetic and pharmacodynamic properties of individual enantiomers.[6][7][8]
Q3: Does this compound require a different column than Pomalidomide?
No, this compound does not require a different column. Since it serves as an internal standard, the goal is typically to have it co-elute with the non-deuterated Pomalidomide, with differentiation occurring at the mass spectrometry detection stage.[1] Therefore, the column selection process is identical for both compounds.
Q4: What are the most commonly recommended columns for Pomalidomide separation?
The choice of column depends on whether a chiral or a non-chiral (reversed-phase) separation is required.
-
For Chiral Separation:
-
For Reversed-Phase (Non-Chiral) Separation:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column overload.- Column contamination or degradation. | - Adjust the mobile phase pH. For Pomalidomide, acidic pH (e.g., 2.5-3.5) is often used.[2][3]- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent or replace the column if necessary. |
| No or Low Signal | - Incorrect detection wavelength.- Sample degradation.- Issues with the mass spectrometer settings (for LC-MS). | - Ensure the UV detector is set to an appropriate wavelength (e.g., 220-228 nm).[4][7][8]- Prepare fresh samples and standards.- Optimize MS parameters, ensuring correct transitions are monitored (e.g., m/z 274.02→201.00 for Pomalidomide).[12] |
| Poor Resolution (Chiral Separation) | - Suboptimal mobile phase composition.- Incorrect column temperature.- Flow rate is too high. | - Optimize the ratio of the organic modifier (e.g., methanol) and the acidic additive (e.g., glacial acetic acid).[5][7][8]- Adjust the column temperature.[13]- Reduce the flow rate to allow for better separation. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Unstable column temperature.- Column equilibration is insufficient. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow the column to equilibrate with the mobile phase for a sufficient time before injection. |
| High Backpressure | - Column frit blockage.- Particulate matter in the sample.- Mobile phase precipitation. | - Back-flush the column (if recommended by the manufacturer).- Filter all samples and mobile phases before use.- Ensure the mobile phase components are fully miscible. |
Data Presentation
Table 1: Recommended Columns and Conditions for Chiral Separation of Pomalidomide
| Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Daicel-CSP Chiralpack IA | 4.6 x 250 mm, 5 µm | Methanol: Glacial Acetic Acid (499.50 mL: 50 µL) | 1.0 | UV at 220 nm | [7][8] |
| Ultisil Cellu-JR | Not Specified | Not Specified | 0.8 | Not Specified | [5] |
Table 2: Recommended Columns and Conditions for Reversed-Phase (Non-Chiral) Separation of Pomalidomide
| Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Kinetex Phenyl-Hexyl C18 | 250 x 4.6 mm, 5 µm | 0.1 M KH2PO4 (pH 2.5 with o-Phosphoric Acid): Methanol (30:70 v/v) | 1.0 | UV at 221 nm | [2] |
| Inertsil ODS-SP | 250 x 4.6 mm, 5 µm | 0.1% Formic Acid in Water and Acetonitrile (Gradient) | Not Specified | LC-MS | [9] |
| Develosil ODS HG-5 RP C18 | 150 x 4.6 mm, 5 µm | Methanol: Phosphate buffer (60:40 v/v) | 1.0 | UV at 228 nm | [4] |
| XTerra RP-C18 | 250 x 4.6 mm, 5 µm | 0.03M KH2PO4 (pH 3.2 with o-Phosphoric Acid): Acetonitrile (20:80 v/v) | 0.7 | Not Specified | [10] |
| Acquity BEH C18 | 50 x 2.1 mm, 1.7 µm | 0.01M KH2PO4 (pH 3.5 with o-Phosphoric Acid): Acetonitrile (30:70 v/v) | 0.3 | UV at 225 nm | [3] |
| XTerra RP18 | 50 x 4.6 mm, 5 µm | 0.1% Formic Acid in Water: Methanol (12:88 v/v) | 0.5 | LC-MS/MS | [11] |
Experimental Protocols
Protocol 1: Chiral Separation of Pomalidomide Enantiomers
This protocol is based on the method described for the separation of Pomalidomide enantiomers in human plasma.[7][8]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Daicel-CSP, Chiralpack IA (4.6 x 250 mm, 5 µm).
-
Mobile Phase Preparation: Mix 499.50 mL of methanol with 50 µL of glacial acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Prepare Pomalidomide standard and sample solutions in a suitable diluent. c. Inject the samples and standards into the HPLC system. d. The expected retention times are approximately 8.83 minutes for enantiomer-I and 15.34 minutes for enantiomer-II.[7][8]
Protocol 2: Reversed-Phase UPLC Method for Pomalidomide Quantification
This protocol is based on a stability-indicating UPLC method for the estimation of Pomalidomide.[3]
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system with a TUV detector.
-
Column: Acquity BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Buffer: 0.01M Potassium dihydrogen orthophosphate, with pH adjusted to 3.5 using 0.1% dilute orthophosphoric acid.
-
Mobile Phase: Mix the buffer and acetonitrile in a 30:70 ratio.
-
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 225 nm.
-
Procedure: a. Equilibrate the Acquity BEH C18 column with the mobile phase. b. Prepare Pomalidomide standard and sample solutions. c. Inject the solutions into the UPLC system. d. The expected retention time for Pomalidomide is approximately 1.682 minutes.[3]
Visualization
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. ymerdigital.com [ymerdigital.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous separation and quantification of pomalidomide chiral impurity using reversed phase–ultra-high-performance liquid chromatography method - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A Validated Chiral Chromatography Method for Enantiomeric Separation of Pomalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral Separation of Uncharged Pomalidomide Enantiomers Using Carboxymethyl-β-Cyclodextrin: A Validated Capillary Electrophoretic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide Quantification in Biological Matrices: A Technical Support Center
Welcome to the technical support center for the quantification of pomalidomide in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of pomalidomide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the quantification of pomalidomide, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: I am observing a low or inconsistent recovery of pomalidomide during sample preparation. What are the possible causes and how can I improve it?
A1: Low and variable recovery is a frequent issue in bioanalysis. Here are the common causes and troubleshooting steps:
-
Inadequate Protein Precipitation: If using protein precipitation (PPT), the choice of solvent and its ratio to the sample are critical.
-
Solution: Ensure the organic solvent (e.g., acetonitrile or methanol) is chilled and added at a sufficient volume (typically 3:1 or 4:1 ratio of solvent to plasma) to ensure complete protein removal. Vortex thoroughly and centrifuge at a high speed and low temperature.[1]
-
-
Inefficient Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH of the aqueous phase can significantly impact LLE efficiency.
-
Solution: Ethyl acetate is a commonly used and effective solvent for pomalidomide extraction.[2] Optimizing the pH of the plasma sample can improve partitioning. Experiment with different solvents and pH values to find the optimal conditions for your matrix.
-
-
Analyte Adsorption: Pomalidomide may adsorb to container surfaces, leading to loss of analyte.
-
Solution: Use low-adsorption polypropylene tubes and pipette tips. Silanized glass vials can also minimize adsorption.
-
-
Incomplete Reconstitution: After evaporation of the extraction solvent, the dried residue containing pomalidomide must be fully redissolved.
-
Solution: Vortex the reconstitution solution (typically a mixture of the mobile phase) vigorously and for a sufficient amount of time. Sonication can also aid in redissolving the analyte.
-
Q2: My LC-MS/MS assay is suffering from significant matrix effects, leading to poor accuracy and precision. How can I mitigate this?
A2: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components, are a major challenge in LC-MS/MS.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Solution: If using protein precipitation, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). LLE, for instance, can provide a cleaner extract than PPT.[2]
-
-
Optimize Chromatography: Chromatographic separation can resolve pomalidomide from interfering matrix components.
-
Solution: Ensure your HPLC/UPLC method has sufficient retention and resolution. Experiment with different columns (e.g., C18) and mobile phase gradients to separate pomalidomide from the regions where phospholipids and other matrix components typically elute.[3]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.
-
Solution: If not already in use, incorporating a SIL-IS for pomalidomide is highly recommended for robust quantification.
-
-
Dilution: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components.
-
Solution: This approach is viable if the pomalidomide concentration in the samples is high enough to remain above the lower limit of quantification (LLOQ) after dilution.
-
Q3: I'm observing peak tailing and/or carryover in my chromatograms. What steps should I take?
A3: Peak tailing and carryover can compromise the accuracy and precision of your assay, especially at low concentrations.
-
Peak Tailing:
-
Cause: Secondary interactions between the analyte and the stationary phase, or issues with the column or mobile phase.
-
Solution:
-
Adjust the mobile phase pH. Using a mobile phase containing a small percentage of formic acid or ammonium acetate can improve peak shape.[2][3]
-
Ensure the column is not degraded. A guard column can help protect the analytical column.
-
Check for and eliminate any extra-column volume from tubing and connections.
-
-
-
Carryover:
-
Cause: Adsorption of pomalidomide to surfaces in the autosampler or LC system.
-
Solution:
-
Optimize the autosampler wash procedure. Use a strong organic solvent, like acetonitrile, in the wash solution. Multiple wash cycles may be necessary.
-
Inject blank samples after high-concentration samples to assess and confirm the elimination of carryover.
-
-
Q4: How can I ensure the stability of pomalidomide in my biological samples?
A4: Analyte stability is crucial for accurate quantification. Pomalidomide can be susceptible to hydrolysis.[1]
-
Sample Collection and Handling:
-
Solution: Collect blood samples in appropriate anticoagulant tubes (e.g., K2-EDTA). Process the samples to plasma or serum as quickly as possible, preferably in a cooled centrifuge.
-
-
Storage:
-
Solution: Store plasma/serum samples at -70°C or lower for long-term stability. Avoid repeated freeze-thaw cycles.
-
-
Bench-Top and Post-Preparative Stability:
-
Solution: Keep samples on ice or in a cooled autosampler during the analytical run. Validate the stability of pomalidomide under the conditions of your entire analytical workflow.
-
Experimental Protocols and Data
This section provides a summary of typical experimental conditions for pomalidomide quantification using LC-MS/MS, based on published methods.
Sample Preparation Methodologies
| Parameter | Method 1: Protein Precipitation (PPT) | Method 2: Liquid-Liquid Extraction (LLE) |
| Biological Matrix | Human Plasma | Human Plasma |
| Sample Volume | 25 µL | 100 µL |
| Internal Standard (IS) | Pomalidomide-d4 (or similar SIL-IS) | Afatinib or Fluconazole[2][4] |
| Precipitating/Extraction Solvent | Acetonitrile (75 µL) | Ethyl Acetate (2.5 mL)[2][4] |
| Procedure | Add IS and acetonitrile to plasma. Vortex for 30 seconds. Centrifuge at 12,000 rcf for 8 minutes. Transfer supernatant for analysis.[3] | Add IS and ethyl acetate to plasma. Vortex. Centrifuge. Evaporate the organic layer to dryness. Reconstitute in mobile phase.[2][4] |
| Pros | Fast, simple, high-throughput. | Cleaner extracts, reduced matrix effects. |
| Cons | Less effective at removing interferences. | More time-consuming, potential for analyte loss during evaporation. |
LC-MS/MS Parameters
| Parameter | Example Configuration 1 | Example Configuration 2 |
| LC System | ExionLC system[3] | HPLC System |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[3] | Hedera ODS (150 mm x 2.1 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in water[3] | 10 mmol/L Ammonium acetate with 0.1% formic acid in water[2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] | Methanol[2] |
| Flow Rate | 0.3 mL/min[3] | 0.4 mL/min[2] |
| Gradient | Gradient elution over 5 minutes.[3] | Gradient elution.[2] |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive[2] |
| MRM Transition (Pomalidomide) | m/z 274.2 → 163.1[2] | m/z 260.1 → 148.8[4] |
| MRM Transition (IS - Afatinib) | m/z 486.1 → 371.1[2] | - |
Method Validation Summary
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 400 ng/mL[3] or 1.0 - 500 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.995[3] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[3] |
| Intra- and Inter-day Precision (%CV) | < 15%[4] |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | ~54% (LLE with ethyl acetate)[4] |
Visualizations
Experimental Workflow for Pomalidomide Quantification
Caption: A generalized workflow for the quantification of pomalidomide.
Pomalidomide Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. A review on lc-ms/ms in bioanalytical studies [wisdomlib.org]
Technical Support Center: Enhancing Pomalidomide Detection with Pomalidomide-D5
Welcome to the technical support center for the sensitive detection of pomalidomide using Pomalidomide-D5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for pomalidomide quantification?
A1: Using a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry. Because it is chemically identical to pomalidomide, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.
Q2: What are the key advantages of using a deuterated internal standard over a structurally similar molecule?
A2: this compound offers several advantages over using a different, non-isotopically labeled molecule as an internal standard:
-
Co-elution: It has nearly identical chromatographic behavior to pomalidomide, ensuring that it is subjected to the same matrix effects at the same retention time.
-
Similar Ionization: It exhibits the same ionization response in the mass spectrometer, leading to more reliable normalization.
-
Reduced Variability: It effectively compensates for variations in sample extraction, handling, and injection volume, leading to higher precision and accuracy.
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A3: Deuterium exchange is a potential concern with stable isotope-labeled internal standards, especially if the deuterium atoms are on labile sites (e.g., -OH, -NH, -SH). However, this compound is synthesized with deuterium atoms on stable carbon positions, minimizing the risk of back-exchange under typical bioanalytical conditions. It is still crucial to use aprotic solvents for stock solutions and minimize exposure to strongly acidic or basic conditions.
Q4: I am observing a slight shift in retention time between pomalidomide and this compound. Is this normal?
A4: A small retention time shift, often with the deuterated compound eluting slightly earlier, can sometimes be observed in liquid chromatography. This is known as the "isotope effect." While usually minor, it is important to ensure that the peak integration windows for both the analyte and the internal standard are set correctly to ensure accurate quantification. If the shift is significant, chromatographic conditions may need to be optimized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity for Pomalidomide or this compound | 1. Suboptimal mass spectrometer settings.2. Inefficient ionization.3. Poor extraction recovery.4. Degradation of the analyte or internal standard. | 1. Optimize MRM transitions, collision energy, and other MS parameters.2. Experiment with different ionization sources (e.g., ESI, APCI) and mobile phase additives.3. Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).4. Ensure proper storage of samples and standards. Prepare fresh stock solutions. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation.2. Variable matrix effects.3. Instability of the analyte or internal standard in the autosampler. | 1. Ensure consistent and precise pipetting and extraction procedures.2. Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects.3. Check the stability of the processed samples at the autosampler temperature and reduce the analysis time if necessary. |
| Inaccurate Quantification (Poor Accuracy) | 1. Incorrect concentration of calibration standards or internal standard.2. Cross-contamination between samples.3. Isotopic interference from the analyte to the internal standard signal. | 1. Prepare fresh calibration standards and verify the concentration of the internal standard stock solution.2. Implement a rigorous cleaning procedure for the autosampler and injection port.3. Check for any contribution of the pomalidomide signal to the this compound MRM transition, especially at high concentrations. |
| Chromatographic Peak Tailing or Splitting | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent mismatch with the mobile phase. | 1. Use a guard column and replace the analytical column if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a general guideline for the extraction of pomalidomide from plasma samples.
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are suggested starting parameters and may require optimization for your specific instrumentation.
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Pomalidomide) | m/z 274.1 > 201.1 |
| MRM Transition (this compound) | m/z 279.1 > 206.1 (Predicted) |
| Collision Energy | Optimize for your instrument (typically 15-30 eV) |
Data Presentation
Table 1: Method Validation Parameters
This table summarizes typical performance characteristics of an LC-MS/MS method for pomalidomide using this compound.
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal with IS correction |
Visualizations
Experimental Workflow
Caption: Workflow for pomalidomide quantification.
Troubleshooting Logic
Validation & Comparative
A Comparative Guide to Pomalidomide Assay Validation: LC-MS/MS with Pomalidomide-D5 versus Alternative Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Pomalidomide, the selection of a robust and reliable analytical method is paramount. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Pomalidomide-D5 as an internal standard against alternative analytical techniques, namely other LC-MS/MS methods with different internal standards and High-Performance Thin-Layer Chromatography (HPTLC). The information presented herein, supported by experimental data, will aid in the selection of the most appropriate method based on specific research needs, considering factors such as sensitivity, accuracy, precision, and sample matrix.
Performance Comparison of Analytical Methods
The selection of an analytical method for Pomalidomide quantification is a critical decision in preclinical and clinical development. The following tables summarize the quantitative performance of a highly sensitive LC-MS/MS method using a stable isotope-labeled internal standard like this compound, alongside other reported LC-MS/MS and HPTLC methods.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | LC-MS/MS with this compound (or other IS) | HPTLC (RP-HPTLC) | HPTLC (NP-HPTLC) |
| Linearity Range | 0.1 - 1009.65 ng/mL[1][2] | 20 - 1000 ng/band[3] | 50 - 600 ng/band[3] |
| Correlation Coefficient (r²) | ≥ 0.995[1][2] | 0.9982[3] | 0.9930[3] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] | 20 ng/band | 50 ng/band |
| Accuracy (% Recovery) | Within ±15% of nominal concentration | 98.25 - 101.91%[3] | 94.26 - 173.13%[3] |
| Precision (%CV) | <15%[1] | Intra-day: 0.70 - 0.79%Inter-day: 0.73 - 0.81%[4] | Intra-day: 1.91 - 2.56%Inter-day: 2.26 - 2.68%[4] |
Table 2: Overview of Methodological Approaches
| Feature | LC-MS/MS with this compound | Alternative LC-MS/MS | HPTLC |
| Internal Standard | This compound (Stable Isotope Labeled) | Fluconazole, Celecoxib, Afatinib[1][5][6] | Not typically used |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction[1][2] | Protein Precipitation or Liquid-Liquid Extraction[1] | Direct spotting of diluted sample extract |
| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | HPTLC scanner with densitometric evaluation |
| Throughput | High | High | Moderate |
| Selectivity | Very High (based on mass-to-charge ratio) | High | Moderate |
| Sensitivity | Very High | High | Lower |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are representative protocols for the LC-MS/MS and HPTLC methods.
LC-MS/MS Method with this compound Internal Standard
This method is designed for the sensitive quantification of Pomalidomide in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 25 µL of human plasma, add 1.25 µL of a working solution of Pomalidomide.
-
Add 75 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 8 minutes.
-
Transfer 50 µL of the supernatant for LC-MS/MS analysis.[2]
2. Liquid Chromatography
-
LC System: ExionLC system or equivalent.[2]
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Gradient: A linear gradient is typically employed to ensure optimal separation.
3. Mass Spectrometry
-
Mass Spectrometer: SCIEX 7500 system or a similar triple quadrupole mass spectrometer.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Pomalidomide: m/z 274.2 → 163.1[6]
-
This compound: The transition would be monitored at a mass shift corresponding to the deuterium labeling.
-
HPTLC Method (RP-HPTLC)
This method provides a less sensitive but simpler alternative for Pomalidomide quantification.
1. Sample Preparation
-
Extract Pomalidomide from the sample matrix using a suitable solvent.
-
Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase.
2. Chromatography
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 RP-18 F254s.[6]
-
Mobile Phase: Ethanol:Water (75:25, v/v).[6]
-
Application: Apply samples and standards as bands using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the dried plates at 372 nm.[6]
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the logical relationship between the analytical methods, the following diagrams are provided.
Caption: Experimental workflow for Pomalidomide assay using this compound.
Caption: Comparison of analytical methods for Pomalidomide assay.
References
- 1. scilit.com [scilit.com]
- 2. sciex.com [sciex.com]
- 3. Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantifying Pomalidomide in Human Plasma Employing UPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Methods of Pomalidomide Across Laboratories
In the landscape of pharmaceutical analysis, the ability to reliably quantify drug concentrations in biological matrices is paramount for both clinical and research applications. This guide offers a comparative overview of published analytical methods for Pomalidomide, a critical immunomodulatory agent. While direct inter-laboratory cross-validation data for Pomalidomide-D5 is not publicly available, this document synthesizes data from various single-laboratory validation studies to provide researchers, scientists, and drug development professionals with a comprehensive comparison of method performance. The data presented herein is extracted from peer-reviewed publications and serves as a valuable resource for selecting and developing robust analytical methods.
Quantitative Performance Comparison
The following table summarizes the key validation parameters from different HPLC-MS/MS and UPLC-MS/MS methods developed for the quantification of Pomalidomide in human plasma. This allows for a side-by-side comparison of linearity, sensitivity, accuracy, and precision across different methodologies.
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 1.00 – 500.00[1][2] | 9.998 – 1009.650[3][4] |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.9968[3][4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00[1][2] | 9.998[3][4] |
| Intra-batch Precision (%CV) | Not explicitly stated | ≤15[3][4] |
| Inter-batch Precision (%CV) | Not explicitly stated | ≤15[3][4] |
| Intra-batch Accuracy (%) | Not explicitly stated | Within acceptance limits |
| Inter-batch Accuracy (%) | Not explicitly stated | Within acceptance limits |
| Mean Extraction Recovery (%) | Not explicitly stated | 53.86[3][4] |
| Internal Standard (IS) | Not specified | Fluconazole[3][4] |
Experimental Protocols
The methodologies employed in the cited studies, while all based on tandem mass spectrometry, exhibit variations in sample preparation, chromatographic separation, and mass spectrometric conditions. These differences can influence the method's performance characteristics.
-
Sample Preparation: Protein precipitation with methanol was utilized for the extraction of Pomalidomide from human plasma.[1][2]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) was used for the analysis.[1][2] Specific column, mobile phase, and gradient conditions were not detailed in the abstract.
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer. The specific transitions monitored for pomalidomide were not available in the provided search results.
-
Sample Preparation: A liquid-liquid extraction (LLE) method was employed. To the plasma samples, 50 µl of 0.1% formic acid was added, followed by extraction with 2.5 ml of ethyl acetate.[3][4]
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) was performed on an Xterra, RP18, 5 µ (50 x 4.6 mm) column.[3][4] The mobile phase consisted of a mixture of 0.1% (v/v) formic acid in water and methanol in a ratio of 12:88 (v/v) at a flow rate of 0.50 ml/min.[3][4]
-
Mass Spectrometry: The LC eluent was introduced into a tandem mass spectrometer with a turbo Ion Spray interface at 325 °C.[3][4] Quantitation was achieved by monitoring the mass transitions of m/z 260.1 to m/z 148.8 for Pomalidomide and m/z 307.1 to m/z 238.0 for the internal standard, Fluconazole.[3][4]
Visualizing the Bioanalytical Workflow
To illustrate the general process of a bioanalytical method validation and cross-laboratory comparison, the following workflow diagram is provided.
Caption: A generalized workflow for bioanalytical method validation and inter-laboratory comparison.
References
Pomalidomide-D5 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of pomalidomide, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of the performance of Pomalidomide-D5, a deuterated analog of pomalidomide, against other commonly used internal standards. The use of a stable isotope-labeled internal standard like this compound is widely considered the gold standard in mass spectrometry-based bioanalysis due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for various potential errors.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as those containing deuterium (D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are the preferred choice for quantitative mass spectrometry.[1] These standards are chemically almost identical to the analyte, differing only in their mass. This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar ionization efficiency, extraction recovery, and matrix effects.[1] The use of deuterated standards, in particular, has been shown to overcome challenges of accuracy and precision by compensating for measurement errors that can arise from ion suppression or enhancement.[2]
Comparison of Internal Standards for Pomalidomide Quantification
The following table summarizes the performance of different internal standards used in validated LC-MS/MS methods for pomalidomide quantification.
| Internal Standard | Type | Analyte | Matrix | Accuracy (%) | Precision (% CV) | Key Findings |
| ¹³C₅-labeled Pomalidomide | Stable Isotope-Labeled Analog | Pomalidomide | Human Plasma | Not explicitly stated, but bioequivalence was established, implying high accuracy. | Not explicitly stated, but bioequivalence was established, implying high precision. | Exposures were comparable, and the 90% confidence intervals for key pharmacokinetic parameters were within the bioequivalence range of 80-125%.[3] |
| Fluconazole | Structurally Unrelated | Pomalidomide | Human Plasma | Within acceptance limits | Intra- and inter-batch assays ≤15% | The method was found to be simple, rapid, specific, and precise for pharmacokinetic studies.[4] |
| Hesperitin | Structurally Unrelated | Pomalidomide | Mouse Plasma and Brain Tissue | Within- and between-batch accuracy less than 15% | Within- and between-batch precision less than 15% | The assay was sensitive and successfully applied to a pharmacokinetic study in mice.[5] |
| Thalidomide-d4 | Structurally Related Analog | Pomalidomide, Thalidomide, Lenalidomide | Plasma | Within ±15.0% | Not >15.0% | The method was sensitive, simple, and robust for therapeutic drug monitoring of three immunomodulators.[6] |
Experimental Protocols
Method 1: Pomalidomide Quantification using a Stable Isotope-Labeled Internal Standard (¹³C₅-Pomalidomide)
This protocol is based on the methodology described for a bioequivalence study of pomalidomide.[3]
-
Sample Preparation:
-
Spike plasma samples with ¹³C₅-labeled pomalidomide as the internal standard.
-
Perform liquid-liquid extraction from 0.2 mL of acidified human plasma (pH 2.5 with citric acid).
-
Evaporate the solvent after transfer to a new tube.
-
Reconstitute the samples for injection.
-
-
Chromatographic Conditions:
-
Analytical Column: Luna C18 (2), 5 µm, 50 mm × 4.6 mm.
-
Mobile Phase: Not explicitly detailed in the abstract. Typically a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Not explicitly detailed.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both pomalidomide and ¹³C₅-labeled pomalidomide.
-
Method 2: Pomalidomide Quantification using a Structurally Unrelated Internal Standard (Fluconazole)
This protocol is based on a validated UPLC-MS/MS method for pomalidomide in human plasma.[4]
-
Sample Preparation:
-
Add 50 µL of 0.1% formic acid to plasma samples.
-
Spike with Fluconazole as the internal standard.
-
Perform liquid-liquid extraction using 2.5 mL of ethyl acetate.
-
-
Chromatographic Conditions:
-
Column: Xterra, RP18, 5 µm (50 x 4.6 mm).
-
Mobile Phase: 0.1% (v/v) formic acid in water and methanol (12:88, v/v).
-
Flow Rate: 0.50 mL/min.
-
-
Mass Spectrometric Conditions:
-
Interface: Turbo Ion Spray at 325 °C.
-
Quantitation: MRM of transitions m/z 260.1 → 148.8 for pomalidomide and m/z 307.1 → 238.0 for fluconazole.[4]
-
Workflow and Pathway Visualizations
Caption: Experimental workflow for pomalidomide quantification using a stable isotope-labeled internal standard.
Caption: Logical relationship illustrating the advantages of this compound over alternative internal standards.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound or its close analog ¹³C₅-pomalidomide, is the most robust approach for the quantitative bioanalysis of pomalidomide. Its near-identical chemical and physical properties to the analyte ensure the most accurate and precise correction for experimental variability. While methods employing structurally unrelated internal standards like fluconazole or hesperitin have been validated and shown to provide acceptable accuracy and precision, they are theoretically more susceptible to differential matrix effects and extraction inconsistencies. For the highest level of confidence in pharmacokinetic and bioequivalence studies, the use of a deuterated internal standard like this compound is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Population pharmacokinetics of pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I, open-label, randomized, crossover study in healthy subjects to evaluate the bioavailability of, and the food effect on, a pomalidomide oral liquid suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of thalidomide, lenalidomide and pomadomide in plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability and Application of Pomalidomide and Pomalidomide-D5: A Guide for Researchers
For researchers and drug development professionals, understanding the characteristics of an active pharmaceutical ingredient (API) and its isotopically labeled counterpart is crucial for accurate bioanalysis and pharmacokinetic studies. This guide provides a detailed comparison of Pomalidomide and its deuterated analog, Pomalidomide-D5, focusing on their respective roles and stability profiles.
Pomalidomide is a third-generation immunomodulatory agent used in the treatment of multiple myeloma.[1][2][3] It functions as a "molecular glue," bringing together the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[][5] this compound is a stable isotope-labeled version of Pomalidomide, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling does not alter the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for quantitative mass spectrometry-based assays.[6][7][8]
Comparative Overview
While direct comparative stability studies between Pomalidomide and this compound are not extensively published, the stability of this compound is expected to be nearly identical to that of Pomalidomide under typical experimental conditions. The substitution of hydrogen with deuterium does not significantly impact the chemical reactivity of the molecule in most contexts. The primary distinction lies in their application. Pomalidomide is the therapeutic agent and the analyte of interest, while this compound serves as a crucial tool for the accurate measurement of Pomalidomide concentrations in biological matrices.[9]
| Feature | Pomalidomide | This compound |
| Molecular Formula | C₁₃H₁₁N₃O₄ | C₁₃H₆D₅N₃O₄ |
| Molecular Weight | 273.24 g/mol [3] | Approx. 278.27 g/mol |
| Primary Role | Therapeutic agent (immunomodulator)[3] | Internal standard for quantitative analysis |
| Key Application | Treatment of multiple myeloma | Bioanalytical assays (LC-MS/MS) for Pomalidomide quantification |
| Stability Profile | Stable under standard storage conditions. Degradation observed under stress conditions (acidic, alkaline, oxidative). | Assumed to have a nearly identical stability profile to Pomalidomide. |
Stability of Pomalidomide under Stress Conditions
Stability-indicating assay development for Pomalidomide has shown that it degrades under various stress conditions. These studies are essential for ensuring that the analytical methods can accurately measure the drug in the presence of its degradation products.
A study utilizing a stability-indicating UPLC method subjected Pomalidomide to forced degradation under several conditions:[10]
-
Acidic Degradation: Significant degradation was observed when Pomalidomide was exposed to 0.1N HCl at 60°C for 30 minutes.
-
Alkaline Degradation: Exposure to 0.1N NaOH also resulted in degradation.
-
Oxidative Degradation: Treatment with hydrogen peroxide led to the degradation of the drug.
-
Thermal and Photolytic Degradation: Pomalidomide also showed degradation under heat and light exposure.
These findings highlight the importance of controlled storage and handling of Pomalidomide. Given the chemical similarity, this compound is expected to exhibit a comparable degradation profile.
Experimental Protocols
Bioanalytical Quantification of Pomalidomide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical method for the sensitive and selective quantification of Pomalidomide in human plasma.
1. Sample Preparation:
-
To 25 µL of human plasma, add 1.25 µL of a this compound working solution (as an internal standard).
-
Add 75 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rcf for 8 minutes at room temperature.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A suitable C18 reverse-phase column (e.g., Waters ODS (C18) RP Column, 250 mm x 4.6 mm, 5µm).[11]
-
Mobile Phase: A gradient of methanol and phosphate buffer.[11]
-
Flow Rate: 1.0 ml/min.[11]
-
Injection Volume: 20 µL.[11]
3. Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the transition for Pomalidomide.
-
Monitor the transition for this compound.
-
-
Data Analysis: The concentration of Pomalidomide in the plasma sample is determined by calculating the ratio of the peak area of Pomalidomide to the peak area of the this compound internal standard and comparing it to a standard curve.
Visualizations
Caption: Bioanalytical workflow for Pomalidomide quantification.
Caption: Pomalidomide's mechanism of action via protein degradation.
References
- 1. sciex.com [sciex.com]
- 2. sciex.com [sciex.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. texilajournal.com [texilajournal.com]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. nbinno.com [nbinno.com]
- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 10. ymerdigital.com [ymerdigital.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Pomalidomide-D5 Recovery in Bioanalytical Extraction Procedures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common extraction procedures for the immunomodulatory drug Pomalidomide and its deuterated internal standard, Pomalidomide-D5, from biological matrices. The selection of an appropriate extraction method is critical for the accuracy and reliability of bioanalytical data, ensuring robust pharmacokinetic and toxicokinetic studies. This document presents experimental data on the recovery of this compound and its non-deuterated counterpart, alongside detailed experimental protocols and workflow visualizations.
Executive Summary
This compound is a stable, isotopically labeled version of Pomalidomide, widely used as an internal standard in quantitative bioanalysis by mass spectrometry. The fundamental principle behind using a deuterated internal standard is that it behaves nearly identically to the analyte during extraction and ionization, thus compensating for any variability in the analytical process. Experimental data from various studies, while not always presenting a direct side-by-side comparison, supports this principle, with the recovery of this compound expected to be comparable to that of Pomalidomide.
This guide explores the three most common extraction techniques:
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases.
-
Protein Precipitation (PPT): A method that removes proteins from a biological sample by adding a precipitating agent, typically an organic solvent or an acid.
-
Solid-Phase Extraction (SPE): A chromatographic technique that separates components of a mixture based on their physical and chemical properties.
Data Presentation: Recovery of Pomalidomide and this compound
The following table summarizes the extraction recovery percentages for Pomalidomide from published literature. While direct comparative data for this compound is not explicitly available in all cited studies, the recovery of a deuterated internal standard is designed to be consistent with the analyte. One study utilizing a ¹³C₅-labeled Pomalidomide internal standard, which is functionally equivalent to a deuterated standard, confirms its co-extraction with Pomalidomide, implying similar recovery rates.[1][2]
| Extraction Method | Analyte | Internal Standard | Reported Recovery (%) | Biological Matrix | Reference |
| Liquid-Liquid Extraction (LLE) | Pomalidomide | Propyl paraben | ~90% | Human Plasma | [3] |
| Liquid-Liquid Extraction (LLE) | Pomalidomide | Fluconazole | 53.86% | Human Plasma | [4] |
| Protein Precipitation (PPT) | Pomalidomide | Not Specified | Not Quantified | Human Plasma | |
| Solid-Phase Extraction (SPE) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The variability in reported recovery percentages for LLE can be attributed to differences in the specific protocol, such as the choice of extraction solvent and pH conditions. For PPT, while specific recovery data was not found, it is a widely used method for its simplicity and speed. The recovery in SPE is typically high and reproducible for compounds like Pomalidomide.
Experimental Protocols
Below are detailed methodologies for the two most commonly cited extraction procedures for Pomalidomide.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a method demonstrating high recovery of Pomalidomide from human plasma.[3]
Materials:
-
Human plasma samples
-
Pomalidomide and this compound stock solutions
-
Internal Standard working solution (e.g., this compound in methanol)
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
0.1 M Sodium Hydroxide
-
Reconstitution solution (e.g., water:acetonitrile, 50:50 v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound) to the plasma sample.
-
Add 50 µL of 0.1 M Sodium Hydroxide to the sample and vortex briefly.
-
Add 1 mL of MTBE or Ethyl Acetate to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.
Protein Precipitation (PPT) Protocol
This protocol is a general procedure for protein precipitation using an organic solvent, a common and rapid sample clean-up method.[5]
Materials:
-
Human plasma samples
-
Pomalidomide and this compound stock solutions
-
Internal Standard working solution (e.g., this compound in methanol)
-
Ice-cold acetonitrile or methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound) to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile or methanol to the tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Mandatory Visualization
Caption: Bioanalytical workflow for Pomalidomide using this compound.
Caption: Comparison of common extraction methods for Pomalidomide.
References
- 1. A Phase I, open-label, randomized, crossover study in healthy subjects to evaluate the bioavailability of, and the food effect on, a pomalidomide oral liquid suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and robust HPLC assay with fluorescence detection for the quantification of pomalidomide in human plasma for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. a protein precipitation extraction method [protocols.io]
regulatory guidelines for validating bioanalytical methods using stable isotopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation guidelines with a focus on the use of stable isotope-labeled internal standards (SIL-ISs). It offers a detailed overview of regulatory expectations, experimental protocols, and a data-driven comparison of SIL-ISs with alternative internal standards, empowering researchers to develop robust and reliable bioanalytical methods.
I. Regulatory Framework for Bioanalytical Method Validation
The validation of bioanalytical methods is a critical requirement from regulatory agencies worldwide to ensure the reliability of data submitted in support of drug development. The primary guidelines are provided by the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH M10 guideline represents a significant step towards global harmonization of bioanalytical method validation standards.[1]
A full validation is necessary when a new bioanalytical method is established or when significant changes are made to an existing validated method.[1][2] Key validation parameters that must be thoroughly investigated include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample, including metabolites, endogenous substances, and concomitant medications.[1][2][3]
-
Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively. These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ).[3][4][5]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.[1][4]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard, which can lead to suppression or enhancement of the signal.[1][2][6]
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.[4][7]
II. The Gold Standard: Stable Isotope-Labeled Internal Standards
For quantitative bioanalysis using mass spectrometry, regulatory guidelines strongly recommend the use of a stable isotope-labeled internal standard (SIL-IS) whenever possible.[8] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This makes the SIL-IS chemically almost identical to the analyte, with a different mass, allowing it to be distinguished by the mass spectrometer.
The primary advantage of a SIL-IS is its ability to effectively compensate for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[8][9] Since the SIL-IS and the analyte behave nearly identically during these processes, the ratio of their responses remains constant, leading to more accurate and precise results.
Comparison of Internal Standard Approaches
While SIL-ISs are the preferred choice, structural analog internal standards are a common alternative when a SIL-IS is not available. The following table summarizes a comparison of these two approaches based on typical performance data.
| Validation Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale for Performance Difference |
| Accuracy (%Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to variability | SIL-IS co-elutes and experiences identical matrix effects as the analyte, providing better correction. Structural analogs may have different chromatographic behavior and ionization efficiency. |
| Precision (%CV) | Typically < 5% | Can be < 15%, but often higher than with SIL-IS | The near-identical physicochemical properties of the SIL-IS lead to more consistent tracking of the analyte throughout the analytical process. |
| Matrix Effect | High degree of compensation | Partial or no compensation | SIL-IS and analyte experience the same degree of ion suppression or enhancement. Structural analogs are affected differently by the matrix. |
| Selectivity | High | Potential for cross-talk or interference if not carefully selected | SIL-IS is mass-differentiated from the analyte. Structural analogs may have similar fragmentation patterns or retention times to endogenous compounds. |
Note: The values in this table are representative and can vary depending on the specific assay and analyte.
Challenges with Stable Isotope-Labeled Internal Standards
Despite their advantages, the use of SIL-ISs is not without potential challenges:
-
Isotopic Purity: The SIL-IS should be of high isotopic purity to avoid interference from the unlabeled analyte. The presence of a significant amount of the unlabeled form in the SIL-IS can lead to an overestimation of the analyte concentration.
-
Isotopic Exchange: The isotopic labels should be stable and not undergo exchange with protons from the solvent or matrix. This is a particular concern with deuterium labels on heteroatoms or activated carbon atoms.
-
Cost and Availability: The synthesis of custom SIL-ISs can be expensive and time-consuming.
III. Experimental Protocols for Key Validation Experiments
Detailed and well-documented experimental protocols are essential for a successful bioanalytical method validation. Below are step-by-step procedures for assessing selectivity, matrix effect, and stability.
A. Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte without interference from other components in the biological matrix.
Experimental Protocol:
-
Sample Collection: Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine) from individual donors. Also, include at least one source of hemolyzed and one source of lipemic plasma.
-
Sample Preparation:
-
Blank Samples: Process an aliquot of each of the six blank matrix sources without the addition of the analyte or the IS.
-
LLOQ Samples: Spike an aliquot of each of the six blank matrix sources with the analyte at the Lower Limit of Quantification (LLOQ) concentration and the IS at the working concentration.
-
-
Analysis: Analyze the prepared samples using the developed LC-MS/MS method.
-
Acceptance Criteria:
-
In the blank samples, the response at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.
-
In the blank samples, the response at the retention time of the IS should be less than 5% of the response of the IS in the LLOQ sample.
-
B. Matrix Effect
Objective: To evaluate the effect of different biological matrix sources on the ionization of the analyte and the IS.
Experimental Protocol:
-
Sample Collection: Obtain at least six different sources of the blank biological matrix from individual donors.
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and IS in the reconstitution solvent at two concentration levels (low and high QC).
-
Set 2 (Post-extraction Spike): Process blank matrix from each of the six sources. After the final extraction step, spike the extract with the analyte and IS at the low and high QC concentrations.
-
Set 3 (Pre-extraction Spike): Spike blank matrix from each of the six sources with the analyte and IS at the low and high QC concentrations before the extraction process.
-
-
Analysis: Analyze all three sets of samples.
-
Calculations and Acceptance Criteria:
-
Matrix Factor (MF): Calculate the MF for each matrix source by dividing the peak area of the analyte in Set 2 by the mean peak area of the analyte in Set 1. The CV of the MF across the six sources should be ≤15%.
-
IS-Normalized Matrix Factor: Calculate the IS-normalized MF by dividing the peak area ratio (analyte/IS) in Set 2 by the mean peak area ratio in Set 1. The CV of the IS-normalized MF should be ≤15%.
-
Accuracy and Precision of Pre-extraction Spiked Samples: The accuracy of the back-calculated concentrations for Set 3 should be within ±15% of the nominal value, and the precision (%CV) should be ≤15%.[2]
-
C. Stability
Objective: To demonstrate that the analyte is stable in the biological matrix under the expected storage and handling conditions.
Experimental Protocol:
-
Sample Preparation: Prepare quality control (QC) samples at low and high concentrations in the biological matrix.
-
Stability Conditions to Evaluate:
-
Freeze-Thaw Stability: Subject the QC samples to a minimum of three freeze-thaw cycles.[7] Samples are typically frozen at -20°C or -80°C and then thawed to room temperature.
-
Bench-Top Stability: Store the QC samples at room temperature for a period that reflects the expected duration of sample handling.
-
Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the expected storage time of the study samples.
-
Processed Sample Stability: Evaluate the stability of the analyte in the processed samples, including the time spent in the autosampler.
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[4]
IV. Alternative Approaches to Address Matrix Effects
While the use of a SIL-IS is the most effective way to compensate for matrix effects, there are alternative strategies that can be employed when a suitable SIL-IS is not available.
-
Matrix-Matched Calibrants: In this approach, the calibration standards are prepared in the same biological matrix as the study samples.[10] This helps to mimic the matrix effects experienced by the analyte in the unknown samples. However, finding a truly "blank" matrix that is free of the endogenous analyte can be challenging.
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the unknown sample.[11] By extrapolating the calibration curve back to a zero response, the initial concentration of the analyte in the sample can be determined. This technique can be effective but is more time-consuming and requires a larger sample volume.
V. Visualizing the Workflow and Logic
To better illustrate the processes involved in bioanalytical method validation, the following diagrams are provided.
Caption: Workflow for bioanalytical method development, validation, and sample analysis.
Caption: Decision tree for internal standard selection in bioanalytical methods.
Caption: Experimental workflow for the assessment of matrix effects.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Pomalidomide-D5: A Guide to Safe and Compliant Practices
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. Pomalidomide-D5, a deuterated analog of the cytotoxic agent Pomalidomide, requires stringent disposal protocols due to its inherent hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Pomalidomide and its deuterated form are classified as cytotoxic drugs, which by their nature are hazardous.[1] Any material that comes into contact with these substances must be treated as cytotoxic waste.[1] The primary method for the disposal of chemotherapy waste is incineration, which ensures the complete destruction of the hazardous components.[2][3]
Core Disposal Principles
The fundamental principle governing chemotherapy waste is the distinction between "trace" and "bulk" contamination. This classification determines the appropriate disposal stream and containerization.
| Waste Classification | Contamination Level | Container Type | Disposal Method |
| Trace Cytotoxic Waste | Less than 3% of the original drug volume remains.[4][5] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[3][4][5][6] | Incineration.[3][6] |
| Bulk Cytotoxic Waste | More than 3% of the original drug volume remains.[5] | Black, DOT-approved, RCRA-rated hazardous waste containers.[4][5] | Hazardous waste incineration.[5] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, it is mandatory to wear appropriate PPE. This includes:
-
Two pairs of chemotherapy-rated gloves.[7]
-
A disposable, impermeable gown.[8]
-
A respiratory mask, especially when handling powders to avoid dust formation.[9]
2. Waste Segregation at the Point of Generation: Proper segregation is critical to prevent cross-contamination of waste streams.
-
Immediately assess whether the waste is "trace" or "bulk."
-
Trace Waste Includes: Empty vials, syringes, IV bags, tubing, and PPE (gloves, gowns) with minimal residual drug.[4][6]
-
Bulk Waste Includes: Partially used vials of this compound, grossly contaminated PPE, and materials used to clean up spills.[5]
3. Containerization:
-
For Trace Waste: Place all items directly into a designated yellow, puncture-resistant container clearly labeled as "Trace Chemotherapy Waste" for incineration.[1][4][6] Sharps must be placed in a yellow sharps container.[8]
-
For Bulk Waste: Dispose of all materials in a black, DOT-approved hazardous waste container.[4][5] This container must be labeled in accordance with RCRA (Resource Conservation and Recovery Act) regulations for hazardous waste.
4. Spill Management: In the event of a spill, the cleanup materials are considered bulk hazardous waste.
-
Secure the area and don appropriate PPE.
-
Use a chemotherapy spill kit to absorb and contain the spill.
-
All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the black bulk chemotherapy waste container.[5]
5. Storage and Final Disposal:
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure the vendor provides a manifest and a certificate of destruction.[2] It is the responsibility of the generating facility to ensure the waste is disposed of properly, even after it leaves the site.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. Cancer Treatment Center Compliant | TriHaz Solutions [trihazsolutions.com]
- 3. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. danielshealth.com [danielshealth.com]
- 6. stericycle.com [stericycle.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. kmpharma.in [kmpharma.in]
Safeguarding Your Research: A Comprehensive Guide to Handling Pomalidomide-D5
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Pomalidomide-D5. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in your laboratory's chemical handling practices.
This compound, a deuterated form of Pomalidomide, is an analog of thalidomide and is considered a hazardous drug.[1] It is suspected of damaging fertility or the unborn child and is harmful if swallowed or in contact with skin.[2][3] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is mandatory to minimize exposure to this compound aerosols and residues. The following table summarizes the required PPE for handling this compound, in line with USP <800> guidelines for hazardous drugs.[4]
| PPE Category | Specification | Rationale |
| Gloves | Chemotherapy gloves (ASTM D6978-rated) | Tested for use with chemotherapy drugs to resist permeation. |
| Double gloving required | Provides an additional barrier and allows for safe removal of the outer, more contaminated glove. | |
| Gowns | Disposable, impermeable gowns (polyethylene-coated polypropylene or similar) | Protects against splashes and contamination of personal clothing. Must close in the back. |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes. Safety glasses with side shields are not sufficient.[4] |
| Respiratory Protection | NIOSH-certified N95 or higher respirator | Required when handling the powder form outside of a containment device to prevent inhalation of airborne particles. |
| Shoe Covers | Two pairs of disposable shoe covers | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to ensure safety at every stage of handling this compound.
1. Receiving and Storage:
-
Inspect incoming shipments for any signs of damage or leakage.
-
Wear appropriate PPE, including double gloves and a lab coat, when unpacking.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Access to the storage area should be restricted to authorized personnel.
2. Preparation and Handling:
-
All handling of this compound powder must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood) to minimize aerosol generation.
-
Before starting work, decontaminate the work surface.
-
Use a disposable, plastic-backed absorbent pad to cover the work surface; this should be disposed of as hazardous waste after use.
-
When weighing, use a containment balance enclosure if available.
-
Handle the compound with care to avoid creating dust.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, thoroughly decontaminate reusable equipment after use.
3. Spill Management:
-
In case of a spill, evacuate the area and restrict access.
-
Personnel involved in the cleanup must wear full PPE, including a respirator.
-
Use a chemotherapy spill kit to absorb the spill.
-
Work from the outer edge of the spill towards the center.
-
Place all contaminated materials in a designated hazardous waste container.
-
Decontaminate the spill area thoroughly after cleanup.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Trace Chemotherapy Waste: Items with less than 3% of the original drug remaining (e.g., empty vials, used gloves, gowns, and absorbent pads) should be disposed of in a designated yellow chemotherapy waste container for incineration.
-
Bulk Chemotherapy Waste: Items with more than 3% of the original drug remaining (e.g., unused this compound, grossly contaminated items) must be disposed of as hazardous chemical waste in a black RCRA-rated container.[3]
2. Step-by-Step Disposal Procedure:
-
Segregate waste at the point of generation.
-
Place all disposable PPE worn during handling into the appropriate chemotherapy waste container immediately after use.
-
For liquid waste containing this compound, consult your institution's environmental health and safety (EHS) office for specific guidance on chemical neutralization or disposal. Do not pour down the drain.
-
Sharps (needles, syringes) contaminated with this compound must be placed in a puncture-resistant sharps container designated for chemotherapy waste.
-
Seal waste containers when they are three-quarters full.
-
Label the waste containers clearly with "Chemotherapy Waste" or "Hazardous Waste" as appropriate.
-
Arrange for collection and disposal by a licensed hazardous waste contractor in accordance with local, state, and federal regulations.
Decontamination Protocol
-
Routine Cleaning: At the end of each work session, decontaminate the work surfaces within the containment device. Use a two-step process: first, decontaminate with a suitable agent (e.g., 2% sodium hypochlorite solution), and then clean with a detergent, followed by a rinse with sterile water to remove any residue.
-
Equipment Decontamination: Reusable equipment should be soaked in a deactivating solution before standard cleaning procedures.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
